Dphppc
Description
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUICZDXXMCRPHS-LZYLQXPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98014-38-1, 117142-43-5 | |
| Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
DPHpPC: Structural Mechanics and Applications in Membrane Dynamics
Topic: The Structure and Function of DPHpPC (Fluorescent Membrane Probe) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Disambiguation
DPHpPC (1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine) is a specialized fluorescent phospholipid probe used extensively in biophysical research to monitor membrane fluidity, phase transitions, and fusion events.[1][2][3]
Critical Disambiguation: In drug development contexts, this molecule is frequently confused with DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine).
-
DPHpPC (The Probe): Contains a fluorophore (DPH) in the sn-2 position. Used for sensing membrane environments.[1][2][4][5][6][7]
-
DPhPC (The Matrix): Contains branched phytanoyl chains. Used as a stable matrix for ion channel reconstitution (e.g., planar lipid bilayers for hERG safety assays) due to its resistance to electroporation and oxidation.
This guide focuses on the structure and utility of DPHpPC (The Probe).
Chemical Structure of DPHpPC[8][9]
The structural integrity of DPHpPC is designed to mimic natural phospholipids while providing a reporter moiety deep within the hydrophobic core of the bilayer.
Molecular Architecture
DPHpPC is an amphipathic molecule constructed on a glycerol backbone with three distinct domains:
-
The Hydrophilic Headgroup (sn-3):
-
Composition: Phosphocholine (PC).
-
Function: Anchors the molecule at the lipid-water interface, ensuring correct orientation within the bilayer leaflet. It mimics the headgroup of DPPC (dipalmitoylphosphatidylcholine), the most common mammalian membrane lipid, ensuring minimal perturbation of the host membrane surface.
-
-
The Structural Anchor (sn-1):
-
Composition: Palmitic Acid (C16:0).
-
Function: A saturated 16-carbon chain that provides stability and facilitates packing into the liquid-ordered (
) or gel phases of the membrane.
-
-
The Fluorescent Reporter (sn-2):
-
Composition: DPH-propionic acid (3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid).
-
Structure: A rigid, rod-like polyene hydrocarbon chain (diphenylhexatriene) linked via a short propionyl spacer.
-
Function: This hydrophobic fluorophore intercalates between the acyl chains of surrounding lipids. Its fluorescence anisotropy (polarization) is directly sensitive to the rotational freedom of the surrounding environment, making it a proxy for "membrane fluidity."
-
Structural Diagram (DOT Visualization)
The following diagram illustrates the logical connectivity and functional domains of the DPHpPC molecule.
Caption: Logical architecture of DPHpPC showing the separation of the polar headgroup and the hydrophobic reporter moiety.
Mechanism of Action & Biophysical Properties[9]
Fluorescence Anisotropy
DPHpPC is primarily used to measure fluorescence anisotropy (
-
Principle: When excited with polarized light, the DPH fluorophore emits light. If the fluorophore is held rigidly (gel phase), the emitted light retains polarization (high anisotropy). If the fluorophore rotates freely (fluid phase), the polarization is lost (low anisotropy).
-
Advantage over Free DPH: Unlike free DPH, which can partition promiscuously into hydrophobic pockets of proteins or triglycerides, DPHpPC is tethered to the phospholipid bilayer. This ensures the signal comes specifically from the membrane leaflet structure.
Partitioning Behavior
-
vs.
Phase: DPHpPC partitions preferentially into fluid (liquid-disordered, ) phases over gel or liquid-ordered ( ) phases. This makes it an excellent tool for detecting phase separation in liposomes or cell membranes. -
Alignment: The rigid DPH rod aligns parallel to the phospholipid acyl chains.[8] This alignment allows it to report on the "order parameter" of the membrane—essentially how tightly packed the lipid tails are.
Experimental Protocol: Membrane Fusion Assay
A primary application of DPHpPC in drug development is monitoring membrane fusion (e.g., viral entry inhibitors or liposomal drug delivery).
Protocol: Lipid Mixing Assay
Objective: Monitor the fusion of "Labeled" vesicles with "Target" vesicles.
Materials:
-
Labeled Vesicles: POPC containing 1 mol% DPHpPC.
-
Target Vesicles: Unlabeled POPC (or cell mimics).
-
Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.
Step-by-Step Methodology:
-
Vesicle Formation:
-
Mix lipids in chloroform. Evaporate solvent under nitrogen flow to form a thin film.
-
Hydrate film with Buffer to varying concentrations (typically 1 mM lipid).
-
Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).
-
-
Baseline Measurement:
-
Place Labeled Vesicles in the fluorometer.
-
Excitation: 360 nm | Emission: 430 nm.
-
Measure fluorescence lifetime (
).[2] At high concentrations in the labeled vesicle, DPHpPC self-quenches or exhibits a specific lifetime profile due to proximity.
-
-
Fusion Initiation:
-
Inject Target Vesicles (excess, typically 10:1 ratio).
-
Add fusogenic agent (e.g., PEG, Calcium, or Fusogenic Peptide).
-
-
Data Acquisition:
-
Monitor intensity or lifetime changes over time.[5]
-
Mechanism: As fusion occurs, DPHpPC dilutes into the Target Vesicles. The spatial separation of probes changes the fluorescence lifetime or intensity (relief of self-quenching).
-
-
Quantification:
-
Calculate % Fusion using:
Where is determined by lysing the vesicles with Triton X-100 (infinite dilution).
-
Workflow Visualization (DOT)
Caption: Kinetic workflow of a DPHpPC-based lipid mixing assay for monitoring membrane fusion.
Summary of Quantitative Data (DPHpPC vs. DPH)
| Feature | Free DPH | DPHpPC (Probe) |
| Localization | Promiscuous (Core, Triglycerides, Proteins) | Anchored (Bilayer Leaflet Specific) |
| Rotational Mobility | High (Wobbles in voids) | Restricted (Tethered to glycerol) |
| Fluorescence Lifetime | ~7-10 ns (Environment dependent) | ~6-8 ns (Slightly lower due to anchor) |
| Flip-Flop Rate | Fast (Milliseconds) | Slow (Hours - negligible during assay) |
| Main Utility | Bulk fluidity measurements | Lipid mixing, Asymmetric bilayer studies |
References
-
Lentz, B. R. (1989). "Membrane fluidity as detected by diphenylhexatriene probes." Chemistry and Physics of Lipids. Link
-
Morgan, C. G., et al. (1986). "Fusion and phase separation monitored by lifetime changes of a fluorescent phospholipid probe."[5] Biochemistry. Link
-
Parente, R. A., & Lentz, B. R. (1985).[8] "Advantages and limitations of 1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine as a fluorescent membrane probe." Biochemistry. Link
-
VulcanChem. "Dphppc (98014-38-1) Product Data." Chemical Catalog. Link
-
Trotter, P. J., & Storch, J. (1989). "Fatty acid uptake and metabolism in a human intestinal cell line (Caco-2): utilization of DPH-fatty acid." Biochimica et Biophysica Acta. Link
Sources
- 1. Fusion and phase separation monitored by lifetime changes of a fluorescent phospholipid probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. SemRep/DATA/ABGENE/hshset_ng.str at master · LHNCBC/SemRep · GitHub [github.com]
- 4. Dphppc (98014-38-1) for sale [vulcanchem.com]
- 5. pnas.org [pnas.org]
- 6. Advantages and limitations of 1-palmitoyl-2-[[2-[4- (6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3- sn-phosphatidylcholine as a fluorescent membrane probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages and limitations of 1-palmitoyl-2-[[2-[4- (6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3- sn-phosphatidylcholine as a fluorescent membrane probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Physical Properties & Engineering of DPhPC Lipid Bilayers
Executive Summary: The "Gold Standard" of Electrophysiology
In the realm of reconstituted membrane models, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is not merely a lipid; it is the structural substrate of choice for high-fidelity electrophysiology. Unlike naturally occurring lipids (e.g., POPC, DPPC) which are prone to oxidation and phase instability, DPhPC is a fully saturated, branched-chain synthetic lipid.
Its utility stems from a unique paradox: DPhPC is exceptionally fluid yet mechanically robust. This guide dissects the molecular physics driving this behavior and provides the exact protocols required to engineer stable Black Lipid Membranes (BLMs) for ion channel and nanopore sequencing applications.
Molecular Architecture & Phase Behavior[1][2]
The defining feature of DPhPC is the phytanoyl chain . Unlike the linear palmitoyl or oleoyl chains found in biological membranes, phytanoyl chains contain four methyl groups at positions 3, 7, 11, and 15.
The Steric Hindrance Effect
These methyl branches act as "molecular spacers." In a linear lipid (like DPPC), cooling allows the acyl chains to pack tightly into a rigid "gel" phase (
-
Result: DPhPC cannot crystallize into a gel phase.[1]
-
Phase Transition (
): Effectively non-existent. DPhPC remains in the Liquid Disordered ( ) phase from -120°C to +120°C .
This wide thermal stability is why DPhPC is critical for long-duration recordings; the membrane does not fluctuate between phase states during minor temperature shifts in the lab, preventing the formation of grain boundary defects that cause leakage.
Diagram 1: The Stability Mechanism
The following diagram illustrates the causal link between molecular structure and membrane stability.
Caption: Causal pathway from DPhPC's branched architecture to Giga-ohm seal stability.
Quantitative Physical Properties[1][4][5]
The following values are critical for mathematical modeling of equivalent circuits in patch-clamp or BLM amplifiers.
| Parameter | Value (Approx.) | Context & Significance |
| Phase Transition ( | < -120°C | Always fluid at experimental conditions. No phase separation artifacts. |
| Area per Lipid ( | 80.8 ± 1.0 | Significantly larger than DPPC (~64 |
| Bending Rigidity ( | ~25 - 32 | Stiffer than unsaturated lipids (like DOPC) but maintains fluidity. This rigidity resists mechanical noise. |
| Specific Capacitance ( | 0.5 - 0.6 | For Painted Bilayers (Decane). Lower due to solvent retention in the annulus. |
| Specific Capacitance ( | 0.8 - 0.9 | For Solvent-Free (Montal-Mueller). Approaches the theoretical limit of a pure dielectric capacitor. |
| Breakdown Voltage ( | ~600 - 900 mV | Extremely high. Allows for high-voltage protocols (e.g., DNA unzipping in nanopores). |
| Hydrophobic Thickness | ~28 - 32 | Matches the hydrophobic belt of many bacterial porins (e.g., |
Expert Note on Capacitance: Do not rely solely on optical observation to confirm bilayer formation. Capacitance is your primary validation metric.
-
If
: Your membrane is too thick (likely a solvent torus or "plug"). -
If
: You likely have a leaky membrane or oxidized lipids.
Experimental Protocols: Engineering the Bilayer
There are two primary methods for forming DPhPC bilayers. The choice depends on your tolerance for residual solvent.
Method A: The "Painting" Technique (Müller-Rudin)
Best for: High-throughput screening, robust channels (e.g.,
Reagents:
-
DPhPC (Powder form, >99% purity).
-
n-Decane (anhydrous).
-
Critical: 1% Hexadecane in n-Pentane (for aperture priming).
Step-by-Step Workflow:
-
Solubilization: Dissolve DPhPC in n-decane to a final concentration of 20 mg/mL . Vortex extensively. Note: Decane is used because its volatility is low enough to remain in the annulus (torus) but high enough to allow the bilayer center to thin.
-
Aperture Priming (The Secret Step): Before adding buffer, apply 0.5
of the 1% Hexadecane/Pentane mix to the dry aperture (typically Delrin or Teflon, 50-150 diameter). Let the pentane evaporate (2 mins).-
Why? This creates a hydrophobic anchor point. Without this, DPhPC often fails to "zip" across the hole.
-
-
Buffer Addition: Fill both cis and trans chambers with electrolyte (e.g., 1M KCl, 10mM HEPES, pH 7.4).
-
Painting: Dip a clean delrin brush or a pipette tip into the DPhPC/Decane mix. Gently "paint" across the submerged aperture.
-
Thinning: Apply a triangle wave voltage (
mV). You will initially see zero capacitance. As the solvent drains and the bilayer thins (forms a black spot), capacitance will jump to a square wave.
Method B: The Solvent-Free Technique (Montal-Mueller)
Best for: Voltage-gated channels sensitive to solvent, or when maximum capacitance is required.
Reagents:
-
DPhPC dissolved in Chloroform or Hexane (1-5 mg/mL).
Workflow:
-
Monolayer Formation: Fill chambers with buffer below the aperture level. Add DPhPC solution to the surface of the buffer in both chambers.
-
Evaporation: Wait 10-15 minutes for the solvent (hexane/chloroform) to evaporate, leaving a lipid monolayer at the air-water interface.
-
Raising the Level: Slowly raise the water level in both chambers simultaneously. As the water passes the aperture, it pulls the monolayers together to zip into a bilayer.
-
Validation: This method yields a thinner membrane (
) with minimal solvent artifacts.
Diagram 2: Experimental Logic Flow
This decision tree helps troubleshoot the formation process.
Caption: Workflow for DPhPC bilayer formation and troubleshooting logic.
References
-
Avanti Polar Lipids. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) Product Specifications. [Link]
-
Biophysical Journal. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. (Area per lipid and compressibility data).[5][6] [Link]
-
Elements IC. BLM Kit User Guide: Painting a lipid bilayer with the Montal-Mueller technique.[2] (Detailed protocol for solvent-free formation). [Link]
-
Nanion Technologies. Automated formation of lipid bilayers on microstructured chips. (High-throughput DPhPC applications). [Link]
-
Journal of Membrane Biology. Specific electrical capacitance and voltage breakdown as a function of temperature.[7] (Breakdown voltage data). [Link]
Sources
- 1. Avanti Polar Lipids 1,2-diphytanoyl-sn-glycero-3-phosphocholine, 207131-40-6, | Fisher Scientific [fishersci.com]
- 2. elements-ic.com [elements-ic.com]
- 3. elements-ic.com [elements-ic.com]
- 4. Automated Lipid Bilayer Membrane Formation Using a Polydimethylsiloxane Thin Film [jove.com]
- 5. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]
DPhPC: The Non-Transitioning Lipid Standard for Stable Membrane Biophysics
Topic: DPhPC Phase Transition Temperature: A Technical Deep Dive Content Type: In-depth Technical Guide Audience: Researchers, Biophysicists, and Drug Discovery Scientists
Executive Summary
In the landscape of model membrane systems, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) stands as an anomaly. Unlike canonical lipids such as DPPC or DMPC, which exhibit sharp gel-to-liquid crystalline phase transitions (
This guide dissects the molecular mechanics behind this thermal stability, contrasting it with standard lipids, and provides validated protocols for leveraging DPhPC in high-fidelity electrophysiology and synthetic biology applications.
Molecular Architecture & The Phase Transition Anomaly
The Structural Basis of Fluidity
The defining feature of DPhPC is not its headgroup (phosphocholine, identical to DPPC) but its hydrophobic tails. Instead of linear acyl chains, DPhPC possesses phytanyl chains derived from isoprene units.
-
Methyl Branching: Each chain contains four methyl groups at positions 3, 7, 11, and 15.
-
Steric Hindrance: These methyl groups act as "molecular spacers," preventing the hydrocarbon chains from packing into a dense, ordered gel lattice (the
phase) even at extremely low temperatures. -
Result: The membrane remains in a liquid-crystalline (
) fluid state at all practical experimental temperatures.
Visualization: DPhPC vs. DPPC
The following diagram contrasts the packing efficiency of DPhPC against DPPC, illustrating why DPhPC resists freezing.
Figure 1: Structural comparison showing how methyl branching in DPhPC prevents the tight packing observed in DPPC, eliminating the phase transition.
Comparative Thermodynamics Data
The following table summarizes the phase behavior of DPhPC compared to standard lipids used in membrane research.
| Lipid | Chain Type | State at 25°C | Primary Application | |
| DPhPC | Branched (Phytanyl) | None detected (-120 to +120°C) | Fluid ( | Black Lipid Membranes (BLM), Nanopore Sequencing |
| DPPC | Saturated (C16:0) | 41°C | Gel ( | Thermosensitive Liposomes, Phase Separation Studies |
| DOPC | Unsaturated (C18:1) | -17°C | Fluid ( | General Model Membranes (GUVs) |
| POPC | Mixed (C16:0-18:1) | -2°C | Fluid ( | Physiological Mimicry |
Critical Insight: While DOPC is also fluid at room temperature, it is prone to oxidation due to its double bonds. DPhPC offers the fluidity of DOPC with the chemical stability of a saturated lipid (no double bonds to oxidize).
Validated Experimental Protocols
Protocol A: Planar Lipid Bilayer (Painting Method)
Application: Single-channel electrophysiology, Nanopore recording. Why DPhPC? Its high breakdown voltage and mechanical stability allow bilayers to last for hours to days.
Reagents:
-
DPhPC (Avanti Polar Lipids, Powder).
-
n-Decane (High purity).
-
Hexadecane (Optional, for pre-treatment).
Workflow:
-
Solubilization: Dissolve DPhPC in n-decane to a final concentration of 20–30 mg/mL .
-
Note: Ensure the lipid is fully dissolved by vortexing; the solution should be clear.
-
-
Aperture Pre-treatment (Critical):
-
Use a 1% solution of DPhPC in hexadecane.[1]
-
Paint the aperture (typically ~100 µm in a Delrin/Teflon cup) and allow it to air dry for 10-15 minutes. This makes the hydrophobic support "lipid-philic."
-
-
Bilayer Formation:
-
Fill both cis and trans chambers with buffer (e.g., 1M KCl, 10mM HEPES, pH 7.4).
-
Dip a clean Teflon loop or paintbrush into the 20 mg/mL DPhPC/decane mixture.
-
Gently "paint" across the submerged aperture.[2]
-
-
Verification:
-
Apply a triangle wave voltage (e.g., ±10 mV).
-
Monitor capacitance. A specific capacitance of ~0.6–0.8 µF/cm² confirms a thinned bilayer.
-
Protocol B: GUV Electroformation
Application: Visualizing membrane dynamics, protein binding. Why DPhPC? Forms extremely stable vesicles that do not phase separate.
Parameters:
-
Temperature: Room Temperature (22–25°C). No heating required.
-
Voltage: 2.0 – 3.0 V (Peak-to-Peak).
Workflow:
-
Deposition: Spread 10 µL of DPhPC (1 mg/mL in Chloroform) onto ITO-coated glass slides.
-
Desiccation: Vacuum desiccate for >2 hours to remove all solvent traces.
-
Assembly: Assemble the chamber with a silicone spacer and fill with 300mM Sucrose solution.
-
Electroformation:
-
Connect to function generator.[6]
-
Apply 10 Hz, 2 V for 2 hours.
-
Reduce frequency to 5 Hz, 1 V for 30 mins to detach vesicles.
-
-
Harvest: Gently pipette vesicles into an iso-osmolar Glucose solution (for density contrast).
Experimental Workflow Visualization
Figure 2: Parallel workflows for generating Planar Bilayers (BLM) and Giant Unilamellar Vesicles (GUVs) using DPhPC.
References
-
Avanti Polar Lipids. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) Product Information. Available at: [Link]
-
Tristram-Nagle, S., et al. (2010). "Structure and water permeability of fully hydrated diphytanoylPC." Biophysical Journal, 98(1), 65-74. Available at: [Link]
- Redmond, T., et al. (2012). "Assembly of DPhPC/DPhPE membranes." Langmuir, 28(9).
- Mayer, M., et al. (2003). "Microfabricated Teflon membranes for low-noise recordings of ion channels in planar lipid bilayers." Biophysical Journal, 85(4), 2684-2695. (Protocol for BLM painting).
- Hungerford, G., et al. (2020). "Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films." Membranes, 10(12), 395.
Sources
- 1. Automated Lipid Bilayer Membrane Formation Using a Polydimethylsiloxane Thin Film [jove.com]
- 2. elements-ic.com [elements-ic.com]
- 3. Optimization of Giant Unilamellar Vesicle Electroformation for Phosphatidylcholine/Sphingomyelin/Cholesterol Ternary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.pmfst.unist.hr [biophysics.pmfst.unist.hr]
- 5. Electroformation of Giant Unilamellar Vesicles from Damp Lipid films with a Focus on Vesicles with High Cholesterol Content[v1] | Preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
Advanced Characterization and Protocol Design for the Self-Assembly of DPHpPC
This technical guide details the self-assembly mechanisms, preparation protocols, and characterization of DPHpPC (1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine).
Executive Summary
DPHpPC is a functionalized phospholipid integrating the fluorescent moiety diphenylhexatriene (DPH) into the sn-2 acyl chain of a phosphatidylcholine backbone. Unlike free DPH probes which can partition ambiguously, DPHpPC co-assembles into the lipid bilayer lattice, providing a structurally anchored reporter of membrane dynamics.
This guide addresses the self-assembly of DPHpPC —specifically its formation into vesicular structures (liposomes) in aqueous media. While often used as a dopant (0.1–1 mol%) to probe host membranes, DPHpPC follows the thermodynamic laws of amphiphilic self-assembly to form stable bilayers, driven by the hydrophobic effect and geometric packing parameters.
Key Applications:
-
Membrane Biophysics: Real-time monitoring of Gel-to-Liquid Crystalline (
) phase transitions. -
Drug Delivery: Fluorescent tracking of liposomal carriers without dye leakage.
-
High-Throughput Screening: Membrane fluidity assays for drug-membrane interactions.
Molecular Architecture & Thermodynamic Drivers
The Amphiphilic Driver
The self-assembly of DPHpPC is governed by its amphiphilic structure.
-
Hydrophilic Head: Phosphocholine (zwitterionic). Hydration shell formation drives the headgroups toward the aqueous phase.
-
Hydrophobic Tail (sn-1): Palmitic acid (C16:0). Provides Van der Waals ordering.
-
Fluorescent Tail (sn-2): DPH moiety linked via a short acyl spacer. This bulky, rigid group disrupts tight packing compared to pure DPPC, typically lowering the main phase transition temperature (
) and altering the Critical Packing Parameter (CPP).
Critical Packing Parameter (CPP)
The geometry of DPHpPC dictates its supramolecular phase.
- = Volume of the hydrophobic tail.
- = Optimal headgroup area.
- = Critical chain length.
For DPHpPC,
Phase Behavior Diagram
The following Graphviz diagram illustrates the transition of DPHpPC from monomers to organized vesicular structures.
Caption: Thermodynamic trajectory of DPHpPC self-assembly from solvated monomers to defined vesicular phases.
Experimental Protocol: Preparation of DPHpPC Vesicles
Objective: Synthesize Large Unilamellar Vesicles (LUVs) of DPHpPC (or DPHpPC-doped DPPC) with a diameter of ~100 nm.
Materials & Pre-requisites
-
Lipid: DPHpPC (Storage: -20°C, under Argon).
-
Solvent: Chloroform (HPLC Grade).
-
Buffer: HEPES or PBS (pH 7.4).
-
Equipment: Rotary evaporator, Extruder (e.g., Avanti Mini-Extruder), Polycarbonate membranes (100 nm).
Step-by-Step Workflow
Step 1: Stock Solution Preparation Dissolve DPHpPC in chloroform to a concentration of 1–5 mM.
-
Critical Control: Perform in amber glass vials to prevent photobleaching of the DPH moiety.
Step 2: Thin Film Formation Transfer the required volume to a round-bottom flask. Evaporate solvent under a stream of Nitrogen or Argon, then vacuum desiccate for >2 hours.
-
Why? Complete removal of organic solvent is critical; trace chloroform destabilizes the bilayer and quenches fluorescence.
Step 3: Hydration (The Self-Assembly Event)
Add pre-warmed buffer (Temperature >
-
Mechanism:[1][2] Water penetrates the dry lipid stacks, causing them to swell and peel off into Multilamellar Vesicles (MLVs).
-
Action: Vortex vigorously for 30 minutes.
Step 4: Sizing (Extrusion) Pass the MLV suspension through 100 nm polycarbonate filters 11–21 times using an extruder heated to 50°C.
-
Result: This applies shear stress, converting onion-like MLVs into uniform Large Unilamellar Vesicles (LUVs).
Characterization Techniques
To validate the self-assembly and functional integrity of DPHpPC vesicles, a multi-modal approach is required.
Quantitative Metrics Table
| Technique | Parameter Measured | Expected Outcome for DPHpPC LUVs |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter ( | 100 ± 10 nm (PDI < 0.1) |
| Fluorescence Anisotropy ( | Rotational Diffusion / Order | High ( |
| Zeta Potential | Surface Charge | Near Neutral (-5 to +5 mV) unless doped with charged lipids |
| Cryo-TEM | Morphology | Spherical, unilamellar bilayers (Thickness ~4–5 nm) |
Fluorescence Anisotropy: The Gold Standard
Since DPHpPC is a reporter probe, anisotropy is the primary validation of its insertion into the bilayer.
Protocol:
-
Excitation: 360 nm | Emission: 430 nm.
-
Measure intensities:
(Vertical-Vertical) and (Vertical-Horizontal). -
Calculate Anisotropy (
): (Where G is the instrument grating factor)
Interpretation:
-
High r: The DPH tail is constrained (Gel phase, rigid assembly).
-
Low r: The DPH tail is tumbling freely (Liquid crystalline phase, fluid assembly).
-
Self-Validation: If
remains near 0 (<0.05), the lipid has not assembled into a bilayer or is aggregated in solution.
Mechanistic Pathway of Signal Transduction
When used as a sensor, DPHpPC reports on membrane perturbations (e.g., drug insertion).
Caption: Logic flow of DPHpPC sensing mechanism. Drug insertion increases disorder, increasing rotation, and decreasing anisotropy.
References
-
Parente, R. A., & Lentz, B. R. (1985). Advantages and limitations of 1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine as a fluorescent membrane probe. Biochemistry, 24(23), 6178–6185. Link
-
Repáková, J., et al. (2004). Influence of DPH on the Structure and Dynamics of a DPPC Bilayer. Biophysical Journal, 88(5), 3398–3410. Link
-
London, E., & Feigenson, G. W. (1981). Fluorescence quenching in model membranes. Biochemistry, 20(7), 1932–1938. Link
-
Avanti Polar Lipids. Liposome Preparation via Extrusion. Technical Guide. Link
Sources
An In-Depth Technical Guide: Elucidating the Interaction of Cholesterol with Diphytanoylphosphatidylcholine (DPhPC) Membranes
Introduction
In the intricate world of cellular biology, the plasma membrane is not merely a passive container but a dynamic, semi-permeable barrier that orchestrates a vast array of life-sustaining processes. Its biophysical properties, such as fluidity, permeability, and mechanical strength, are critical for functions ranging from signal transduction to molecular transport.[1] These properties are largely governed by the membrane's lipid composition, with cholesterol playing a singularly crucial role in mammalian cells.[2] Cholesterol, an amphipathic sterol, intercalates into the lipid bilayer, profoundly modulating its structure and behavior.[3]
To deconstruct the complex interactions within a native cell membrane, researchers rely on well-defined model systems. Among the most powerful of these is the Diphytanoylphosphatidylcholine (DPhPC) membrane. DPhPC is a synthetic phospholipid distinguished by its branched phytanoyl acyl chains. This unique branched structure sterically hinders the close packing required for the formation of a crystalline gel phase, meaning DPhPC membranes exist in a fluid, liquid-disordered state across a broad range of temperatures. This characteristic makes DPhPC an exemplary model for isolating and studying the effects of cholesterol on membrane fluidity and order, independent of temperature-induced lipid phase transitions.[4]
This guide provides a detailed exploration of the fundamental interactions between cholesterol and DPhPC membranes. We will delve into the molecular mechanisms driving cholesterol's famous "condensing effect," the resulting phase behavior, and the state-of-the-art experimental and computational techniques used to characterize these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this vital biomolecular partnership.
The Dual Nature of Cholesterol: The Condensing and Ordering Effect
The most well-documented influence of cholesterol on fluid-phase phospholipid bilayers is the "condensing effect."[5] This phenomenon was first observed in monolayer experiments and has since been extensively confirmed in bilayer systems.[5] It is not merely a matter of filling space; rather, it is a sophisticated interaction rooted in the unique geometry of the cholesterol molecule. The rigid, planar steroid ring of cholesterol inserts between the flexible acyl chains of the DPhPC lipids. This interaction sterically constrains the motion of the upper segments of the phytanoyl chains, forcing them into a more extended, all-trans conformation.[6]
This molecular ordering has several critical, macroscopic consequences:
-
Increased Acyl Chain Order: The alignment of the lipid chains parallel to the cholesterol molecule significantly increases the orientational order of the bilayer's hydrophobic core. This is quantifiable through techniques like Nuclear Magnetic Resonance (NMR), which measures the deuterium order parameter (SCD) of specifically labeled lipids.[7][8]
-
Decreased Area per Lipid (APL): As the lipid chains become more ordered and extended, they pack more efficiently, reducing the average surface area occupied by each lipid molecule.[7][9] This decrease in APL is greater than what would be expected from simple ideal mixing, highlighting the non-ideal, favorable interaction between cholesterol and the phospholipids.[10]
-
Increased Membrane Thickness: To conserve the volume of the now-extended acyl chains within a smaller surface area, the membrane must thicken.[5] This increase in the phosphate-to-phosphate distance across the bilayer is readily measured by scattering techniques.[5][11]
This trifecta of effects—increased order, decreased area, and increased thickness—collectively defines the condensing effect, transforming the membrane into a more robust and less permeable barrier.
Caption: Cholesterol induces a transition from a disordered to an ordered state.
Quantitative Impact of Cholesterol on Membrane Structure
The structural changes induced by cholesterol are concentration-dependent. Data from molecular dynamics simulations and experimental studies on phosphatidylcholine (PC) bilayers provide a clear picture of this relationship.
| Cholesterol (mol%) | Change in Area per Lipid (APL) | Change in Membrane Thickness | Acyl Chain Order (SCD) |
| 0 | Baseline (~70-75 Ų) | Baseline | Low |
| 10 | Decrease | Increase | Moderate Increase |
| 20 | Significant Decrease | Significant Increase | High |
| 30 | Approaching Saturation | Approaching Maximum | Very High |
| 40 | Saturated (~45-50 Ų) | Maximum | Saturated |
| 50 | Saturated | Maximum | Saturated |
| (Note: Absolute values are lipid-specific; trends are general for fluid PC bilayers. Data synthesized from multiple sources for illustrative purposes).[5][7][9][11][12] |
Phase Behavior: The Emergence of the Liquid-Ordered (Lo) Phase
The incorporation of cholesterol into a DPhPC bilayer does more than just condense the membrane; it induces the formation of a distinct thermodynamic phase known as the liquid-ordered (Lo) phase.[13] This phase is a fascinating hybrid, exhibiting properties of both a solid-like gel phase and a fluid-like liquid phase.
-
Liquid-Disordered (Ld) Phase: This is the native state of a pure DPhPC bilayer. It is characterized by low acyl chain order (high number of gauche defects) and high lateral mobility of the lipid molecules.
-
Liquid-Ordered (Lo) Phase: In the presence of sufficient cholesterol (typically >20-25 mol%), the membrane transitions to the Lo phase. This state is defined by high acyl chain order (similar to a gel phase) but retains a high rate of lateral diffusion for both lipids and cholesterol (characteristic of a fluid phase).[14]
The existence of the Lo phase is fundamental to the "lipid raft" hypothesis in cell biology, where cholesterol-rich Lo domains are thought to coexist with a surrounding Ld phase, creating functional platforms for protein sorting and signaling.[15] While a pure DPhPC/cholesterol system will exist as a single Lo phase at high cholesterol concentrations, understanding its properties is key to interpreting its behavior in more complex, raft-forming mixtures.
Caption: Cholesterol drives DPhPC from the Ld to the Lo phase.
Key Methodologies for Characterization
A multi-faceted approach combining computational and experimental techniques is necessary to fully elucidate the interaction between cholesterol and DPhPC membranes.
Computational Modeling: Molecular Dynamics (MD) Simulations
-
Principle: MD simulations provide an atomistic, time-resolved view of the membrane, allowing for the direct observation of molecular interactions. By solving Newton's equations of motion for every atom in the system, MD can predict macroscopic properties from first principles.[7][12]
-
Causality & Insight: This technique is invaluable for establishing cause-and-effect relationships that are difficult to observe directly in experiments. For instance, simulations clearly show how the rigid steroid ring of cholesterol physically impedes the gauche-trans isomerization of lipid acyl chains, directly causing the increase in order parameters.[12][16] MD simulations are also used to calculate APL, membrane thickness, diffusion coefficients, and the free energy of cholesterol insertion, providing quantitative data that directly complements experimental findings.[17][18]
Scattering Techniques: X-ray and Neutron Scattering
-
Principle: These techniques probe the structure of the membrane by analyzing how a beam of X-rays or neutrons is scattered by the sample. Small-angle scattering (SAXS/SANS) provides information on larger structures, such as the overall membrane thickness and lamellar repeat distance.[5][19] Wide-angle scattering (WAXS) reveals information about the lateral packing of the acyl chains.[20]
-
Causality & Insight: X-ray diffraction is the gold standard for measuring membrane thickness. The direct measurement of a decreasing lamellar d-spacing upon dehydration or an increasing phosphate-to-phosphate distance with added cholesterol provides unambiguous evidence of structural changes.[5] Neutron scattering, often paired with deuterium labeling of either the lipid or cholesterol, offers a unique advantage in determining the precise location and orientation of cholesterol within the bilayer, a feat difficult to achieve with other methods.[21][22]
Spectroscopy Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Solid-state ²H NMR is particularly powerful for studying membranes. By replacing hydrogen atoms on the lipid acyl chains with deuterium, one can measure the quadrupolar splitting, which is directly proportional to the SCD order parameter of that specific carbon segment.[8][23]
-
Causality & Insight: NMR provides segment-specific information about acyl chain order. Experiments consistently show that cholesterol's ordering effect is most pronounced near the headgroup region and diminishes toward the center of the bilayer, providing a detailed map of its influence.[24][25] This validates the "umbrella model," where cholesterol's hydroxyl group is anchored near the lipid headgroups, and its rigid body orders the upper part of the chains.[9][26]
-
-
Fluorescence Spectroscopy:
-
Principle: This technique utilizes fluorescent probes that partition into the membrane and whose spectral properties (e.g., emission wavelength, anisotropy) are sensitive to the local environment. Probes like Diphenylhexatriene (DPH) report on the rotational freedom within the hydrophobic core (fluidity), while Laurdan reports on the hydration level at the glycerol backbone region.[27][28]
-
Causality & Insight: The addition of cholesterol to DPhPC membranes causes a significant increase in the fluorescence anisotropy of DPH, indicating a more restricted, ordered environment.[28] Simultaneously, a blue-shift in Laurdan's emission (decreased Generalized Polarization) indicates dehydration of the interfacial region as cholesterol promotes tighter lipid packing. These techniques provide a dynamic and sensitive readout of the membrane's physical state.
-
Experimental Protocol: Preparation and Characterization of DPhPC/Cholesterol LUVs
The preparation of uniform, single-lamellar vesicles is a foundational workflow for the majority of biophysical characterization studies. This protocol ensures a homogenous sample population, which is critical for obtaining reproducible and interpretable data.
Caption: Standard workflow for preparing Large Unilamellar Vesicles (LUVs).
Step-by-Step Methodology:
-
Lipid Stock Preparation: DPhPC and cholesterol are dissolved in a 2:1 (v/v) mixture of chloroform and methanol to create stock solutions of known concentration. Purity should be verified by thin-layer chromatography (TLC).
-
Mixing: Appropriate volumes of the DPhPC and cholesterol stock solutions are mixed in a round-bottom flask to achieve the desired final molar ratio.
-
Film Formation: The organic solvent is slowly evaporated under a gentle stream of inert nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the flask wall. Causality: A thin film maximizes the surface area for complete solvent removal and subsequent hydration.
-
Vacuum Desiccation: The flask is placed under high vacuum for at least 2 hours (preferably overnight) to remove any residual traces of organic solvent, which could alter membrane properties.
-
Hydration: The dry lipid film is hydrated with the desired aqueous buffer (e.g., PBS, HEPES). The buffer should be pre-warmed if working with lipids that have a high phase transition temperature (though not critical for DPhPC). Gentle vortexing helps to lift the lipid film from the glass, forming multilamellar vesicles (MLVs).
-
Homogenization (Freeze-Thaw): The MLV suspension is subjected to 5-10 cycles of freezing in liquid nitrogen followed by thawing in a warm water bath. Trustworthiness: This step disrupts the lamellar structure and promotes a more uniform distribution of solutes between lamellae, leading to more efficient LUV formation during extrusion.
-
Extrusion: The MLV suspension is loaded into a mini-extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). The solution is passed through the membrane 11-21 times. Causality: The high shear forces during passage through the pores rupture the MLVs and force them to re-form into unilamellar vesicles with a diameter close to the pore size.
-
Quality Control (DLS): The final vesicle suspension is analyzed using Dynamic Light Scattering (DLS). A successful preparation will show a single, narrow peak with a low Polydispersity Index (PDI < 0.1), confirming a monodisperse population of Large Unilamellar Vesicles (LUVs).
Implications for Research and Drug Development
A thorough understanding of cholesterol-DPhPC interactions provides a powerful predictive framework with significant practical applications:
-
Liposomal Drug Delivery: Cholesterol is a cornerstone ingredient in many FDA-approved liposomal drug formulations. Its condensing effect is harnessed to decrease the permeability of the bilayer to encapsulated drugs, thereby reducing premature leakage and increasing circulation time.[17] Furthermore, by stiffening the membrane, cholesterol enhances the stability of liposomes in the bloodstream.[1] The choice of cholesterol concentration allows for the fine-tuning of a vesicle's mechanical properties and release kinetics.
-
Understanding Lipid Rafts: DPhPC, when mixed with a high-Tm lipid like dipalmitoylphosphatidylcholine (DPPC) and cholesterol, creates a model system for studying Lo/Ld phase coexistence. This is a primary tool for investigating the biophysical principles that drive the formation of lipid rafts, which are implicated in everything from viral entry to immune signaling.[29]
-
Membrane Protein Function: The local lipid environment, heavily modulated by cholesterol, can allosterically regulate the function of membrane proteins. Changes in membrane thickness, curvature stress, and fluidity can directly impact the conformational equilibrium and activity of channels, receptors, and enzymes.[24]
Conclusion
The interaction between cholesterol and DPhPC is a cornerstone of model membrane biophysics. Cholesterol is not a passive filler but an active modulator that imposes order, reduces area, and increases the thickness of the fluid DPhPC bilayer, driving the formation of the liquid-ordered phase. This transformation enhances the membrane's barrier function and mechanical stability. The synergy of computational modeling with a suite of biophysical techniques—scattering, NMR, and fluorescence—has provided a remarkably detailed and consistent picture of this interaction at the molecular level. The principles gleaned from this simple, two-component system provide an invaluable foundation for understanding the complex behavior of biological membranes and for the rational design of next-generation drug delivery vehicles.
References
-
Falck, E., Patra, M., Karttunen, M., Hyvönen, M. T., & Vattulainen, I. (2004). Lessons of Slicing Membranes: Interplay of Packing, Free Area, and Lateral Diffusion in Phospholipid/Cholesterol Bilayers. Biophysical Journal. [Link]
-
Huang, Z., & London, E. (2016). Lateral Distribution of Cholesterol in Dioleoylphosphatidylcholine Lipid Bilayers: Cholesterol-Phospholipid Interactions at High Cholesterol Limit. Biophysical Journal. [Link]
-
Leeb, F., & Maibaum, L. (2018). Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers. Biophysical Journal. [Link]
-
Franks, N. P. (1989). X-ray diffraction studies of lipid phase transitions in hydrated mixtures of cholesterol and diacylphosphatidylcholines and their relevance to the structure of biological membranes. Chemistry and Physics of Lipids. [Link]
-
Edholm, O., & Lindahl, E. (2003). Molecular dynamics simulations of phospholipid bilayers with cholesterol. Biophysical Journal. [Link]
-
Leeb, F., & Maibaum, L. (2018). Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers. arXiv. [Link]
-
Al-Sabban, M., et al. (2025). Molecular Insights into Cholesterol Concentration Effects on Planar and Curved Lipid Bilayers for Liposomal Drug Delivery. bioRxiv. [Link]
-
Nagle, J. F., & Tristram-Nagle, S. (2005). Structure of phospholipid-cholesterol membranes: An x-ray diffraction study. Physical Review E. [Link]
-
Zorn, R., et al. (2009). Anisotropic motion of cholesterol in oriented DPPC bilayers studied by quasielastic neutron scattering: the liquid-ordered phase. The European Physical Journal E: Soft Matter and Biological Physics. [Link]
-
Ali, S., et al. (2007). Phase Behavior of Lipid Monolayers Containing DPPC and Cholesterol Analogs. Biophysical Journal. [Link]
-
Shi, J., et al. (2023). Cholesterol-Induced Nanoscale Variations in the Thickness of Phospholipid Membranes. Nano Letters. [Link]
-
Ohvo-Rekilä, H., et al. (2003). Cholesterol Interactions with Fluid-Phase Phospholipids: Effect on the Lateral Organization of the Bilayer. Biophysical Journal. [Link]
-
An, R., et al. (2020). Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress. RSC Advances. [Link]
-
Hung, W.-C., et al. (2007). The Condensing Effect of Cholesterol in Lipid Bilayers. Biophysical Journal. [Link]
-
Agha-amini-afshar, M., et al. (2020). Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations. bioRxiv. [Link]
-
Pasenkiewicz-Gierula, M., et al. (2001). Cholesterol effects on the phospholipid condensation and packing in the bilayer: a molecular simulation study. FEBS Letters. [Link]
-
Hofsäß, C., et al. (2009). Effect of cholesterol on the structure of a phospholipid bilayer. Proceedings of the National Academy of Sciences. [Link]
-
Saito, K., & Tanaka, M. (2011). Cholesterol effect on water permeability through DPPC and PSM lipid bilayers: a molecular dynamics study. The Journal of Physical Chemistry B. [Link]
-
Lillo, P., et al. (2013). Effect of cholesterol content on the structural and dynamic membrane properties of DMPC/DSPC large unilamellar bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Zhao, W., et al. (2023). Cholesterol tunes lipid bilayer interactions. Chemical Science. [Link]
-
Nagle, J. F., & Tristram-Nagle, S. (2005). The phase diagrams of DPPC-cholesterol mixtures at 98% RH (a) and 75% RH (b). ResearchGate. [Link]
-
Armstrong, C. L., et al. (2013). Phase diagram of phospholipid/cholesterol complexes. ResearchGate. [Link]
-
Armstrong, C. L., et al. (2013). Phase diagram of phospholipid/cholesterol complexes. ResearchGate. [Link]
-
Rog, T., & Pasenkiewicz-Gierula, M. (2004). Molecular Dynamics Simulation of the Structure of Dimyristoylphosphatidylcholine Bilayers with Cholesterol, Ergosterol, and Lanosterol. ResearchGate. [Link]
-
SoftSimu. (2009). Molecular Dynamics simulation of a lipid bilayer and water. YouTube. [Link]
-
Kelley, E. G., et al. (2020). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. Biophysical Journal. [Link]
-
Loewen, M. C., et al. (2005). 2H NMR spectra of DPPC-d62/cholesterol/LY-165163 (7:2:1 mole ratio). ResearchGate. [Link]
-
Gimpl, G. (2018). Challenges and approaches to understand cholesterol-binding impact on membrane protein function: an NMR view. Biological Chemistry. [Link]
-
Armstrong, C. L., et al. (2013). The Observation of Highly Ordered Domains in Membranes with Cholesterol. PLOS ONE. [Link]
-
Huang, J., & Feigenson, G. W. (2007). Assess the nature of cholesterol–lipid interactions through the chemical potential of cholesterol in phosphatidylcholine bilayers. Proceedings of the National Academy of Sciences. [Link]
-
An, R., et al. (2020). Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress. RSC Publishing. [Link]
-
Mondal, J., & Bagchi, B. (2018). Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. The Journal of Physical Chemistry B. [Link]
-
Penič, S., et al. (2023). Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. Membranes. [Link]
-
Brown, M. F., & Molugu, T. R. (2017). Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy. SpringerLink. [Link]
-
LabXchange. (2024). Cholesterol and Its Influence on Membrane Fluidity. LabXchange. [Link]
-
Li, Y., et al. (2022). Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR. MDPI. [Link]
-
Heberle, F. A., et al. (2017). Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data. ResearchGate. [Link]
-
Molugu, T. R., & Brown, M. F. (2017). Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy. PubMed. [Link]
-
Hanna, R. A., et al. (2018). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Magnetic Resonance in Chemistry. [Link]
-
Oak Ridge National Laboratory. (2020). Neutrons reveal behavior of cholesterol in membranes. ORNL. [Link]
-
Leftin, A., et al. (2013). Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point. Biophysical Journal. [Link]
-
Huang, J., & Feigenson, G. W. (2007). Assess the nature of cholesterol–lipid interactions through the chemical potential of cholesterol in phosphatidylcholine bilayers. PNAS. [Link]
Sources
- 1. Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. LabXchange [labxchange.org]
- 4. researchgate.net [researchgate.net]
- 5. The Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol effect on water permeability through DPPC and PSM lipid bilayers: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular dynamics simulations of phospholipid bilayers with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acert.cornell.edu [acert.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Molecular Insights into Cholesterol Concentration Effects on Planar and Curved Lipid Bilayers for Liposomal Drug Delivery | bioRxiv [biorxiv.org]
- 18. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.ias.ac.in [repository.ias.ac.in]
- 20. X-ray diffraction studies of lipid phase transitions in hydrated mixtures of cholesterol and diacylphosphatidylcholines and their relevance to the structure of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anisotropic motion of cholesterol in oriented DPPC bilayers studied by quasielastic neutron scattering: the liquid-ordered phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neutrons reveal behavior of cholesterol in membranes [ornl.gov]
- 23. researchgate.net [researchgate.net]
- 24. Challenges and approaches to understand cholesterol-binding impact on membrane protein function: an NMR view - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [1806.02468] Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers [arxiv.org]
- 27. Lateral Distribution of Cholesterol in Dioleoylphosphatidylcholine Lipid Bilayers: Cholesterol-Phospholipid Interactions at High Cholesterol Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 28. repositorio.uc.cl [repositorio.uc.cl]
- 29. Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Phospholipid Research: Dipalmitoylphosphatidylcholine (DPPC) and Diphytanoylphosphatidylcholine (DPhPC)
A Note on the Query: The term "Dphppc" is not a standard abbreviation in the scientific literature. It is highly probable that this is a typographical error for either DPPC (Dipalmitoylphosphatidylcholine) or DPhPC (Diphytanoylphosphatidylcholine). Both are significant phospholipids in their respective fields of research. This guide will provide a comprehensive overview of both molecules to address the likely intent of the query.
Part I: Dipalmitoylphosphatidylcholine (DPPC) - The Cornerstone of Lung Surfactant and a Workhorse in Liposome Technology
Discovery and Historical Context
The story of Dipalmitoylphosphatidylcholine (DPPC) is intrinsically linked to the understanding of pulmonary physiology. While the parent molecule, phosphatidylcholine, was known earlier, the specific importance of the dipalmitoyl variant came to light with research into lung surfactant. In the 1960s, it was established that a substance lining the alveoli was responsible for reducing surface tension, preventing lung collapse at the end of expiration.[1][2][3] Subsequent analysis revealed this "anti-atelectasis factor" to be a complex mixture of lipids and proteins, with DPPC being the most abundant and critical lipid component.[1][2][3][4][5][6] This discovery was a landmark in respiratory medicine, leading to the development of exogenous surfactant therapies for premature infants suffering from Respiratory Distress Syndrome (RDS), a condition caused by insufficient surfactant production.[1][7]
Chemical Structure and Biophysical Properties
DPPC is a glycerophospholipid with a choline headgroup and two saturated 16-carbon fatty acid chains (palmitic acid).[1][3] Its amphipathic nature, with a hydrophilic head and two hydrophobic tails, dictates its self-assembly into structures like micelles, liposomes, and lipid bilayers in aqueous environments.[1]
| Property | Value | Source |
| Chemical Formula | C40H80NO8P | [1] |
| Molar Mass | 734.053 g/mol | [1] |
| Phase Transition Temperature (Tm) | ~41 °C | [3] |
The saturated nature of its acyl chains allows for tight packing, resulting in a relatively high phase transition temperature. At physiological temperature (37°C), pure DPPC exists in a more ordered gel phase.[1]
Caption: Chemical structure of DPPC.
Biosynthesis of DPPC
The primary site of DPPC synthesis for lung surfactant is the type II pneumocytes in the alveoli.[1][3][5] The synthesis occurs in the endoplasmic reticulum via two main pathways: the de novo pathway and the remodeling pathway.[8]
De Novo Pathway: This is the principal pathway for phosphatidylcholine synthesis.
Caption: De novo synthesis pathway of DPPC.
Remodeling Pathway: This pathway modifies existing phosphatidylcholine molecules to have two palmitoyl chains.[8]
Key Research Applications
-
Pulmonary Surfactant: DPPC is the primary component of both natural and synthetic lung surfactants used to treat RDS in premature infants.[1][2][7] Research continues to optimize surfactant formulations for various lung diseases.
-
Liposomal Drug Delivery: DPPC is widely used in the formulation of liposomes for drug delivery.[1][9][10][11] Its biocompatibility and ability to form stable bilayers make it an excellent carrier for both hydrophilic and hydrophobic drugs.
Experimental Protocol: Preparation of DPPC Liposomes by Thin-Film Hydration
This method is a standard procedure for preparing multilamellar vesicles (MLVs).
-
Lipid Film Formation:
-
Dissolve DPPC powder in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask.
-
Hydrate the lipid film by gentle agitation (e.g., vortexing or hand-shaking) at a temperature above the phase transition temperature of DPPC (>41°C). This allows the lipids to swell and form MLVs.
-
-
Sizing (Optional):
-
To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to:
-
Sonication: Using a probe or bath sonicator.
-
Extrusion: Passing the MLVs through polycarbonate membranes with defined pore sizes.
-
-
Part II: Diphytanoylphosphatidylcholine (DPhPC) - The Gold Standard for Artificial Bilayers and Ion Channel Research
Discovery and Historical Context
Diphytanoylphosphatidylcholine (DPhPC) is a synthetic phospholipid.[13][14] Its development was driven by the need for exceptionally stable and electrically resistant model membranes for biophysical studies, particularly in the field of electrophysiology.[13][15][16] Unlike naturally occurring phospholipids with straight acyl chains that can pack into a gel phase, the branched structure of DPhPC's phytanoyl chains prevents crystallization and maintains a fluid state over a broad range of temperatures.[14][17][18] This remarkable stability has made it the lipid of choice for creating artificial planar lipid bilayers to study the function of ion channels and other membrane proteins.[13][19][20][21]
Chemical Structure and Biophysical Properties
DPhPC is characterized by its two phytanoyl chains, which are 16-carbon chains with methyl branches at the 3, 7, 11, and 15 positions.[22] These branches sterically hinder close packing, resulting in a lipid bilayer with high fluidity and low permeability to ions and water.[16][17][21][23]
| Property | Value | Source |
| Chemical Formula | C48H96NO8P | [22] |
| Molar Mass | 846.26 g/mol | [22] |
| Phase Transition Temperature (Tm) | < -120 °C | [] |
The extremely low phase transition temperature ensures that DPhPC membranes remain in a fluid state under typical experimental conditions.[]
Caption: Chemical structure of DPhPC.
Key Research Applications
-
Planar Lipid Bilayers (PLBs): DPhPC is the most common lipid for forming PLBs to study single-channel electrical recordings of ion channels.[13][25] The high electrical resistance (giga-ohm seal) and mechanical stability of DPhPC membranes are crucial for resolving the picoampere currents that flow through a single channel.[15]
-
Model Membranes for Biophysical Studies: The stability and well-defined properties of DPhPC bilayers make them an excellent model system for studying lipid-protein interactions, membrane fusion, and the effects of drugs on membrane properties.[21][26]
-
Biosensors: DPhPC-based bilayers are used in the development of biosensors, where the incorporation of specific proteins or receptors allows for the detection of target analytes.[23]
Experimental Workflow: Planar Lipid Bilayer (PLB) Formation for Ion Channel Recording
This workflow outlines the "painting" method for forming a PLB.
Caption: Workflow for a planar lipid bilayer experiment.
References
- Leveraging DPhPC for Robust Model Membranes in Biophysical Research. (2026, February 15). Ningbo Inno Pharmchem Co., Ltd.
-
Dipalmitoylphosphatidylcholine. In Wikipedia. [Link]
-
Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. Scientific Reports. [Link]
-
Pathway of significance for the synthesis of pulmonary surfactant. PubMed. [Link]
-
A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubicin to Cells. PMC. [Link]
-
Pulmonary surfactant. In Wikipedia. [Link]
-
Pathways for synthesis of dipalmitoylphosphatidylcholine (DPPC) by lung alveolar epithelial cells. ResearchGate. [Link]
-
Content of dipalmitoyl phosphatidylcholine in lung surfactant: ramifications for surface activity. PubMed. [Link]
-
Properties of diphytanoyl phospholipids at the air-water interface. PubMed. [Link]
-
Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. PubMed. [Link]
-
Current developments in drug delivery with thermosensitive liposomes. PMC. [Link]
-
Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Taylor & Francis Online. [Link]
-
Properties of Diphytanoyl Phospholipids at the Air–Water Interface. Langmuir. [Link]
-
Phospholipid Synthesis. Biochemistry - Pharmacy 180. [Link]
-
Physicochemical Analysis of DPPC and Photopolymerizable Liposomal Binary Mixture for Spatiotemporal Drug Release. Analytical Chemistry. [Link]
-
Surfactant phospholipid DPPC downregulates monocyte respiratory burst via modulation of PKC. American Physiological Society Journals. [Link]
-
Potential Therapeutic Applications of Pulmonary Surfactant Lipids in the Host Defence Against Respiratory Viral Infections. Frontiers. [Link]
-
DPhPC - 2 mg. Tebubio. [Link]
-
Chemical structures of DPPC and DPhPC and snapshots from different simulation set-ups. ResearchGate. [Link]
- Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine).
-
Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. MDPI. [Link]
-
Diphytanoyl lipids as model systems for studying membrane-active peptides. ResearchGate. [Link]
-
Dipalmitoylphosphatidylcholine. Grokipedia. [Link]
-
DPPC: What It Stands For & Why It Matters. DPPC. [Link]
-
Using cryo-EM to measure the dipole potential of a lipid membrane. PNAS. [Link]
-
Electroporation Threshold of POPC Lipid Bilayers with Incorporated Polyoxyethylene Glycol (C12E8). The Journal of Physical Chemistry B. [Link]
-
DIPALMITOYLPHOSPHATIDYLCHOLINE, DL. National Center for Advancing Translational Sciences. [Link]
-
Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers. ResearchGate. [Link]
-
How to get started with lipid bilayer experiments. Elements srl. [Link]
-
DPPC Membrane Under Lateral Compression and Stretching to Extreme Limits: Phase Transitions and Rupture. MDPI. [Link]
-
Capacitance measurement during the interaction of two DPhPC bilayers. ResearchGate. [Link]
-
Order^disorder transition in bilayers of diphytanoyl phosphatidylcholine. ScienceDirect. [Link]
-
Reversible Formation of Nanodomains in Monolayers of DPPC Studied by Kinetic Modeling. Biophysical Journal. [Link]
-
Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate. MDPI. [Link]
-
PEGylated DPPC/Anti-SNAP25 Antibody Targeted Liposomes from Langmuir Monolayer Study to Formulations. Bentham Science Publishers. [Link]
-
Membrane packing geometry of diphytanoylphosphatidylcholine is highly sensitive to hydration: phospholipid polymorphism induced by molecular rearrangement in the headgroup region. PubMed. [Link]
-
Membrane packing geometry of diphytanoylphosphatidylcholine is highly sensitive to hydration: phospholipid polymorphism induced by molecular rearrangement in the headgroup region. PMC. [Link]
-
Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Lund University. [Link]
Sources
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Pulmonary surfactant - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Frontiers | Potential Therapeutic Applications of Pulmonary Surfactant Lipids in the Host Defence Against Respiratory Viral Infections [frontiersin.org]
- 7. DIPALMITOYLPHOSPHATIDYLCHOLINE, DL- [drugs.ncats.io]
- 8. researchgate.net [researchgate.net]
- 9. A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diphytanoyl lipids as model systems for studying membrane-active peptides - Enamine [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. hwhuang.rice.edu [hwhuang.rice.edu]
- 19. medchemexpress.com [medchemexpress.com]
- 20. tebubio.com [tebubio.com]
- 21. medkoo.com [medkoo.com]
- 22. caymanchem.com [caymanchem.com]
- 23. researchgate.net [researchgate.net]
- 25. elements-ic.com [elements-ic.com]
- 26. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Roles of Dipalmitoylphosphatidylcholine (DPPC) Beyond the Pulmonary System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid composed of a hydrophilic phosphocholine head group and two hydrophobic 16-carbon palmitic acid tails.[1] It is most renowned as the principal and most surface-active component of pulmonary surfactant, a complex mixture of lipids and proteins essential for reducing surface tension in the alveoli, thereby preventing their collapse during exhalation.[2][3] While this role is critical and well-documented, the biological functions of DPPC extend far beyond the confines of the lungs. Its unique biophysical properties dictate its involvement in a diverse array of physiological and pathophysiological processes, from modulating cell membrane stability and immune responses to ensuring the frictionless movement of our joints.
This technical guide provides an in-depth exploration of the non-pulmonary biological functions of DPPC. Moving beyond its classical role, we will dissect its contributions to cellular and supramolecular structures, its significant immunomodulatory capabilities, its function as a key biomolecule in lubrication, and its involvement in critical signaling pathways such as apoptosis. This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of DPPC's functions but also detailed experimental protocols to facilitate further investigation into this remarkably versatile phospholipid.
Part 1: DPPC in Cellular and Supramolecular Structures
A Key Modulator of Cell Membrane Stability and Fluidity
While not the most abundant phospholipid in most cell membranes, DPPC plays a crucial structural role. The two saturated palmitic acid tails allow for tight packing, creating ordered, gel-like domains within the more fluid membrane. This property imparts significant structural integrity and stability to the lipid bilayer.
The incorporation of DPPC into a cell membrane significantly alters its biophysical properties:
-
Membrane Fluidity: By forming more rigid structures, DPPC reduces the overall fluidity of the membrane. This change can influence the lateral mobility and function of embedded membrane proteins and receptors.[4]
-
Molecular Packing: The presence of DPPC affects the packing of adjacent lipids and proteins, influencing membrane permeability and interactions with extracellular molecules.
These structural alterations are not merely passive; they have profound implications for cellular function. For instance, changes in membrane fluidity mediated by DPPC have been shown to be a key mechanism in its ability to modulate the function of membrane-associated enzymes, such as NADPH oxidase in immune cells.[4]
A Cornerstone of Liposomal Drug Delivery Systems
The amphipathic nature of DPPC makes it an ideal building block for liposomes, which are microscopic vesicles used as sophisticated drug delivery vehicles.[2][5] DPPC-based liposomes are widely employed in pharmaceutical development due to their excellent biocompatibility, biodegradability, and low cost.[5][6] They can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.
A significant innovation in this field is the development of Thermosensitive Liposomes (TSLs) . DPPC has a characteristic gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[7][8] By formulating liposomes primarily from DPPC, a drug carrier can be designed to be stable at physiological body temperature (37°C) but to rapidly release its encapsulated payload when subjected to mild local hyperthermia (40-42°C).[7] This allows for triggered drug release specifically at a target site, such as a tumor, that is being gently heated, thereby increasing efficacy and reducing systemic toxicity. Other strategies include the development of photo-triggerable liposomes, which release their contents upon exposure to specific wavelengths of light.[9]
Part 2: Immunomodulatory and Inflammatory Responses
DPPC is an active modulator of the innate immune system, particularly influencing the function of monocytes and macrophages. This immunomodulatory capacity suggests a role in maintaining immune homeostasis.
Attenuation of the Pro-inflammatory Monocyte Response
Research has demonstrated that DPPC can significantly down-regulate key inflammatory functions of monocytes.[4][10]
-
Inhibition of Oxidative Burst: DPPC pre-incubation has been shown to inhibit the production of reactive oxygen intermediates (ROIs), also known as the respiratory burst, in monocytic cells by up to 30-50%.[4][11] This inhibitory effect occurs in response to various stimuli, including zymosan and phorbol-12-myristate-13-acetate (PMA).[4]
-
Suppression of Cytokine Release: DPPC can significantly reduce the release of the potent pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from monocytic cells.[4]
-
Inhibition of Lipopolysaccharide (LPS) Signaling: DPPC may attenuate lung inflammation by inhibiting LPS-induced cytokine production in monocytes and epithelial cells.[10][12]
The primary mechanism for this anti-inflammatory activity appears to be the modulation of intracellular signaling cascades, rather than direct scavenging of ROIs or inhibition of enzyme assembly.[11]
A Signaling-Centric Mechanism: The Role of Protein Kinase C (PKC)
The inhibitory effects of DPPC on the monocyte respiratory burst are not mediated by the well-known Mitogen-Activated Protein Kinase (MAPK) pathways like p44/p42 or p38.[4] Instead, evidence points towards the modulation of Protein Kinase C (PKC), a critical enzyme in the activation of NADPH oxidase, the enzyme complex responsible for ROI production.[11] Specifically, DPPC has been shown to attenuate the activation and translocation of the PKCδ isoform to the cell membrane, which is a key step in initiating the oxidative burst.[11] This suggests a selective mechanism of action that may be linked to the DPPC-induced changes in cell membrane fluidity and structure.
Diagram 1: Signaling Pathway of DPPC-Mediated Immunomodulation in Monocytes
Caption: DPPC integrates into the cell membrane, altering its fluidity and inhibiting the translocation and activation of PKCδ, thereby downregulating NADPH oxidase activity and the subsequent oxidative burst.
Table 1: Effect of DPPC on Monocyte Inflammatory Responses
| Parameter Measured | Cell Type | Stimulant | DPPC Concentration | Result | Reference |
| Oxidative Response (ROI Production) | MonoMac-6 (MM6) | Zymosan or PMA | 125 µg/mL | ~30% inhibition | [4] |
| TNF-α Release | MonoMac-6 (MM6) | - | 125 µg/mL | Significant inhibition | [4] |
| PKCδ Translocation | MonoMac-6 (MM6) | PMA or Zymosan | 250 µg/mL | Attenuated activation | [11] |
Part 3: A Critical Role in Biolubrication
Lubrication of Synovial Joints
The remarkable, near-frictionless motion of synovial joints is not due to cartilage alone but is critically dependent on the composition of the synovial fluid. DPPC is a key surface-active component of this fluid.[13] It adsorbs to the articular cartilage surface, forming oligolamellar layers that act as a highly effective boundary lubricant.[13][14]
This lubrication is particularly effective under the high loads experienced by weight-bearing joints.[14] Studies have demonstrated that DPPC layers can achieve exceptionally low coefficients of kinetic friction, well within the physiological range required for smooth joint movement.[13]
Furthermore, DPPC does not act in isolation. It works synergistically with other molecules in the synovial fluid, most notably hyaluronan. The association between DPPC and hyaluronan forms thick, stable, and highly lubricious composite layers at the cartilage interface, enhancing the load-bearing capacity and further reducing friction.[15][16][17]
Table 2: Frictional Properties of DPPC as a Boundary Lubricant
| System | Technique | Pressure/Load | Measured Friction Coefficient | Reference |
| DPPC Multilayers on Glass | In vitro friction rig | High load | 0.002 - 0.005 | [13] |
| DPPC-Coated Glass Surfaces | Sliding friction rig | Up to 7.5 MPa | Effective lubrication observed | [14] |
| DPPC Bilayer + Hyaluronan on Silica | AFM Colloidal Probe | > Synovial joint pressure | 0.01 | [15][16] |
Part 4: Involvement in Apoptosis and Cell Signaling
Induction of Programmed Cell Death (Apoptosis)
Phosphatidylcholine, including DPPC, has been shown to be a potent inducer of apoptosis in several cell types, including 3T3-L1 pre-adipocytes.[18] This suggests a potential role in tissue homeostasis and a possible therapeutic application in contexts where inducing cell death is desirable, such as in the elimination of excess fat cells or in oncology.
The apoptotic signaling cascade initiated by PPC involves:
-
Activation of Stress Kinases: PPC treatment leads to the phosphorylation and activation of stress-related signaling proteins, including p38 MAPK and c-Jun N-terminal kinase (JNK).[18]
-
Caspase Activation: It triggers the cleavage and activation of key executioner caspases, including caspase-8, caspase-9, and caspase-3.[18]
-
Modulation of Bcl-2 Family Proteins: PPC up-regulates the expression of the pro-apoptotic protein Bax, increasing the Bax/Bcl-2 ratio and favoring apoptosis.[18]
A Dual Role in Oxidative Stress
While DPPC can suppress the oxidative burst in immune cells, it has also been observed to induce the generation of Reactive Oxygen Species (ROS) in other contexts, such as in A549 alveolar carcinoma cells.[19] This ROS generation may represent a switch from a ROS-independent cell cycle arrest to a ROS-dependent apoptotic cell death pathway.[19] This highlights the context-dependent nature of DPPC's biological effects and warrants further investigation to delineate the specific pathways involved.
Part 5: Applications and Experimental Methodologies
The diverse functions of DPPC make it a molecule of great interest for therapeutic and diagnostic applications, including its use in drug delivery systems and as a potential biomarker for certain diseases.[20][21] To facilitate research in this area, this section provides validated, step-by-step protocols for key experimental workflows.
Diagram 2: Experimental Workflow for DPPC Liposome Preparation and Characterization
Caption: A typical workflow for preparing DPPC liposomes via probe-tip sonication, followed by characterization using DSC for thermal properties, AFM for morphology, and DLS for size distribution.
Experimental Protocol 1: Preparation of DPPC Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) using probe-tip sonication, a common and effective method.[8][22]
Rationale: This method uses high-frequency sound waves to break down large, multilamellar vesicles (MLVs) into smaller, single-layered liposomes. The duty cycle is pulsed to prevent excessive heating, which could degrade the lipid.
Methodology:
-
Preparation of Lipid Suspension: Weigh a desired amount of DPPC powder (e.g., 10.0 mg) and transfer it to a small glass vial.
-
Add 1.0 mL of the desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4). The buffer temperature should be above the Tm of DPPC (~41°C) to facilitate hydration.
-
Vortex the mixture vigorously for 1-2 minutes. This will result in a milky white suspension of MLVs.
-
Sonication: Place the vial in an ice bath to dissipate heat generated during sonication.
-
Immerse the microtip of a probe-tip sonicator into the lipid suspension, ensuring the tip does not touch the sides or bottom of the vial.
-
Sonicate the sample using a pulsed setting. A typical setting is a 20% duty cycle with a pulse length of 2 seconds followed by a rest period of 5 seconds, for a total sonication time of 4-5 minutes.[8] The suspension should become translucent as SUVs are formed.
-
Post-Sonication: The liposome suspension can be stored at 4°C for short-term use. For long-term storage, it should be kept above the Tm to prevent fusion and aggregation upon repeated temperature cycling.
Experimental Protocol 2: Assessment of Monocyte Oxidative Burst
This protocol outlines a method to measure the inhibitory effect of DPPC on ROI production in a monocytic cell line like MonoMac-6 (MM6).[4][11]
Rationale: The production of superoxide, a primary ROI, can be measured by its ability to reduce cytochrome c. This reduction can be quantified spectrophotometrically.
Methodology:
-
Cell Culture: Culture MM6 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to a density of approximately 1 x 10^6 cells/mL.
-
DPPC Pre-incubation: Prepare a stock solution of DPPC liposomes (as described in Protocol 1). Add the liposomes to the cell suspension to a final concentration of 125-250 µg/mL. Incubate for 2 hours at 37°C. A control group of cells should be incubated with buffer alone.
-
Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes) and wash three times with a suitable buffer like PBS to remove any unincorporated DPPC. Resuspend the cells in the assay buffer.
-
Assay Setup: In a 96-well plate, add the DPPC-treated and control cells.
-
Add cytochrome c (e.g., to a final concentration of 1 mg/mL).
-
Stimulation: Add the stimulus, for example, PMA (100 ng/mL) or opsonized zymosan (125 µg/mL), to initiate the oxidative burst.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 550 nm over time (e.g., every 2 minutes for 60 minutes). The rate of cytochrome c reduction is proportional to the rate of superoxide production.
Conclusion and Future Directions
The biological significance of dipalmitoylphosphatidylcholine (DPPC) is far more extensive than its vital role in pulmonary mechanics. As detailed in this guide, DPPC is a key player in maintaining cell membrane integrity, modulating critical immune responses, ensuring the biomechanical efficiency of synovial joints, and participating in fundamental cellular signaling pathways like apoptosis. Its unique biophysical properties, particularly its tendency to form ordered, stable membrane domains, underpin these diverse functions.
For drug development professionals, the potential applications of DPPC are vast. Its use in thermosensitive and photo-triggerable liposomes represents a frontier in targeted drug delivery, promising enhanced efficacy and reduced side effects for a range of therapeutics. Furthermore, the immunomodulatory properties of DPPC, especially its ability to quell pro-inflammatory responses in monocytes, open up new avenues for treating inflammatory disorders. The potential for DPPC and related lipid species to serve as biomarkers for diseases ranging from lupus to neurodegenerative conditions is an exciting and rapidly developing field of research.
Future investigations should focus on several key areas:
-
Mechanistic Elucidation: Further research is needed to fully understand the precise molecular mechanisms by which DPPC alters membrane protein function and signaling cascades, such as the selective inhibition of PKC isoforms.
-
Therapeutic Development: The design of novel DPPC-based therapeutics for inflammatory diseases and osteoarthritis requires a deeper understanding of its in vivo interactions and metabolism.
-
Biomarker Validation: Large-scale clinical studies are necessary to validate the potential of DPPC and other lipids as reliable diagnostic and prognostic biomarkers.
By continuing to explore the multifaceted world of DPPC, the scientific community can unlock new strategies for diagnosing and treating a wide spectrum of human diseases, leveraging the unique properties of this fundamental biological molecule.
References
- DPPC: What It Stands For & Why It Matters. (2025, December 4). Vertex AI Search.
- Dipalmitoylphosphatidylcholine modulates inflammatory functions of monocytic cells independently of mitogen activated protein kinases - PMC.
- Dipalmitoylphosph
- Apoptosis mediated by phosphatidylcholine-specific phospholipase C is associated with cAMP, p53 level, and cell-cycle distribution in vascular endothelial cells - PubMed.
- Dipalmitoylphosphatidylcholine – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
- Current developments in drug delivery with thermosensitive liposomes - PMC - NIH.
- Hyaluronan and Phospholipid Association in Biolubrication - ACS Publications.
- A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC.
- The Surfactant Dipalmitoylphophatidylcholine (DPPC) Modifies Acute Responses in Alveolar Carcinoma Cell - Arrow@TU Dublin. Technological University Dublin.
- Investigation of DPPC liposomes reveals their capability to entrap Aroclor 1260, an emerging environmental pollutant - bioRxiv.org. bioRxiv.
- Pathways for synthesis of dipalmitoylphosphatidylcholine (DPPC) by lung... - ResearchGate.
- Oligolamellar lubrication of joints by surface active phospholipid - PubMed.
- Hyaluronan and phospholipid association in biolubrication - DTU Research Database. Technical University of Denmark.
- Sliding friction analysis of phosphatidylcholine as a boundary lubricant for articular cartilage - PubMed.
- Pathway of significance for the synthesis of pulmonary surfactant - PubMed.
- The effect of temperature on supported dipalmitoylphosphatidylcholine (DPPC) bilayers: Structure and lubrication performance - ResearchGate.
- Dipalmitoyl-phosphatidylcholine biosynthesis is induced by non-injurious mechanical stretch in a model of alveolar type II cells - PubMed.
- Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force ... - PMC - NIH.
- Structure of DPPC Monolayers at the Air/Buffer Interface: A Neutron Reflectometry and Ellipsometry Study - MDPI. MDPI.
- (PDF) Structure of DPPC Monolayers at the Air/Buffer Interface: A Neutron Reflectometry and Ellipsometry Study - ResearchGate.
- Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC.
- Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers | Langmuir.
- Dipalmitoylphosphatidylcholine in the heart of mice with lupus might support the hypothesis of dual causes of autoimmune diseases - PubMed.
- Left: Dipalmitoyl phosphatidylcholine (DPPC) is a phospholipid molecule... | Download Scientific Diagram - ResearchGate.
- Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malon
- Surfactant phospholipid DPPC downregulates monocyte respiratory burst via modulation of PKC - American Physiological Society Journal. American Physiological Society.
- Phosphatidylcholine induces apoptosis of 3T3-L1 adipocytes - PMC.
- Potential Therapeutic Applications of Pulmonary Surfactant Lipids in the Host Defence Against Respiratory Viral Infections - Frontiers. Frontiers.
- Mechanistic Insights into the Anticancer Activity of the Crotalicidin-Derived Ctn-2 Peptide in Triple-Neg
- Phospholipid-Based Delivery Systems – Advanced Pulmonary Applic
- Surfactant Lipids at the Host–Environment Interface.
- Lipids as Emerging Biomarkers in Neurodegener
- What is the mechanism of Calf Pulmonary Surfactant? - Patsnap Synapse.
- DSC scans for lipid bilayers containing DMPC (left)
- Content of dipalmitoyl phosphatidylcholine in lung surfactant: ramifications for surface activity - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Calf Pulmonary Surfactant? [synapse.patsnap.com]
- 4. Dipalmitoylphosphatidylcholine modulates inflammatory functions of monocytic cells independently of mitogen activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. lipoid.com [lipoid.com]
- 7. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Frontiers | Potential Therapeutic Applications of Pulmonary Surfactant Lipids in the Host Defence Against Respiratory Viral Infections [frontiersin.org]
- 13. Oligolamellar lubrication of joints by surface active phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sliding friction analysis of phosphatidylcholine as a boundary lubricant for articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. researchgate.net [researchgate.net]
- 18. Phosphatidylcholine induces apoptosis of 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arrow.tudublin.ie [arrow.tudublin.ie]
- 20. Dipalmitoylphosphatidylcholine in the heart of mice with lupus might support the hypothesis of dual causes of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Preparation of DPhPC Liposomes
Topic: Advanced Protocol for the Preparation of DPhPC Liposomes (LUVs & GUVs) Content Type: Application Note & Detailed Protocol Audience: Biophysicists, Drug Formulation Scientists, and Electrophysiologists[1]
From Stable Large Unilamellar Vesicles (LUVs) to Giant Unilamellar Vesicles (GUVs)
Introduction: The "Liquid-State" Lipid
1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is distinct among phospholipids used in research.[1][2] Unlike standard lipids (e.g., DPPC or DMPC) that exhibit sharp gel-to-liquid crystalline phase transitions (
Why this matters:
-
No Phase Transition: DPhPC does not exhibit a detectable phase transition between -120°C and +120°C. It remains in a fluid, liquid-crystalline state at all standard experimental temperatures.[1][2]
-
Chemical Stability: The saturated nature of the phytanyl chains renders DPhPC exceptionally resistant to oxidative degradation (peroxidation), unlike unsaturated lipids like DOPC or POPC.
-
Membrane Impermeability: The steric bulk of the methyl branches creates a tightly sealed hydrophobic core, significantly reducing proton and ion permeability compared to linear chain lipids.
This guide details two distinct workflows: Thin Film Hydration (for LUVs) and Electroformation (for GUVs) , optimized specifically for DPhPC.[1][2]
Pre-Formulation Data & Materials[2][3][4]
Physical Properties of DPhPC
| Parameter | Value | Implications for Protocol |
| Molecular Weight | 846.25 g/mol | Use for molarity calculations.[2] |
| Phase Transition ( | None (< -120°C) | CRITICAL: Do not heat buffers to high temperatures.[1][2] Room temp (20-25°C) is sufficient for hydration and extrusion.[2] |
| Structure | Branched (4-methyl) | High steric hindrance; requires longer equilibration times than linear lipids.[2] |
| Solubility | Chloroform, Ethanol | Dissolves easily; ensure high-grade spectroscopic solvents.[1][2] |
Required Equipment
-
LUVs: Rotary evaporator, Vacuum desiccator, Extruder (e.g., Avanti Mini-Extruder), Polycarbonate membranes (100 nm).[1][2]
-
GUVs: ITO-coated glass slides, Function generator (AC field), Conductive copper tape or clips.[1][2]
Protocol A: Preparation of LUVs (Thin Film Hydration & Extrusion)
Target Application: Drug delivery vectors, bulk biophysical assays, stopped-flow kinetics.[1][2]
Workflow Diagram (LUVs)
Figure 1: Workflow for generating Large Unilamellar Vesicles (LUVs) showing critical desiccation and sizing steps.[1][2]
Step-by-Step Procedure
-
Lipid Dissolution:
-
Film Formation:
-
Transfer the lipid solution to a round-bottom glass vial or flask.
-
Evaporate the solvent using a gentle stream of Nitrogen (
) gas while rotating the vial to coat the walls evenly. -
DPhPC Specific: Because DPhPC is an oil/waxy solid rather than a crystalline powder, the film may appear "wet" even when dry.
-
-
Desiccation (Critical):
-
Place the vial in a vacuum desiccator for a minimum of 4 hours (preferably overnight) .
-
Why? DPhPC's branched chains can trap solvent molecules more aggressively than linear lipids.[2] Residual chloroform destabilizes the bilayer.
-
-
Hydration:
-
Add the aqueous buffer (e.g., PBS pH 7.4, 150 mM NaCl) to the dried film to achieve a final lipid concentration of 1–5 mg/mL .
-
Temperature: Perform at Room Temperature (20–25°C) . Unlike DPPC, no heating is required.[1]
-
Vortex vigorously for 10 minutes. The solution should become cloudy/milky, indicating the formation of Multilamellar Vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Extrusion (Sizing):
-
Assemble the extruder with a 100 nm polycarbonate membrane .
-
Pass the MLV suspension through the membrane 11–21 times .
-
Result: The milky suspension will turn translucent/opalescent, indicating the formation of uniform LUVs (~100–120 nm).
-
Protocol B: Preparation of GUVs (Electroformation)
Target Application: Microscopy, artificial cells, single-channel recording.[1][2]
DPhPC is the "gold standard" for GUVs due to its membrane stability. This protocol uses the Vesicle Prep Pro or standard ITO Slide method.
Workflow Diagram (GUVs)
Figure 2: Electroformation workflow. The AC field vibrates the lipid lamellae, encouraging them to peel off as giant vesicles.
Step-by-Step Procedure
-
ITO Slide Preparation:
-
Deposition:
-
Chamber Assembly:
-
Place a silicon spacer (e.g., 2mm thickness) around the lipid film.
-
Fill the chamber with non-conductive hydration solution .
-
Recommended Solution:200–300 mM Sucrose .
-
Caution: Do not use high-salt buffers (PBS) for electroformation; the high current will damage the ITO and heat the sample.
-
-
Electroformation (AC Field Application):
-
Detachment (Optional but Recommended):
-
Lower the frequency to 1 Hz and voltage to 0.5 V for 30 minutes to help detach the GUVs from the glass surface.
-
-
Harvesting & Imaging:
Quality Control & Troubleshooting
QC Metrics
| Method | Expected Result for DPhPC |
| Dynamic Light Scattering (DLS) | Polydispersity Index (PDI) < 0.1 for LUVs. Z-Average ~100-120 nm.[2] |
| Zeta Potential | Near neutral (-2 to -5 mV) unless charged lipids are added.[2] |
| Microscopy (Phase Contrast) | GUVs should be spherical, fluctuating (floppy) membranes.[1][2] Rigid spheres indicate multilamellarity.[2] |
Troubleshooting Guide
Issue 1: GUVs are small or multilamellar.
-
Cause: Lipid film was not dry enough or voltage was too high.[2]
-
Fix: Increase desiccation time. Ensure the AC frequency is 10 Hz (lower frequencies favor defects).[2]
Issue 2: Extrusion is difficult/blocked.
-
Cause: Lipid concentration too high or aggregates present.[2]
-
Fix: Ensure the "Freeze-Thaw" step was performed 5 times—this is crucial to break up large MLV chunks before they hit the filter.
Issue 3: Liposomes are leaky.
-
Cause: DPhPC forms very fluid membranes.[2]
-
Fix: Add 20-30 mol% Cholesterol to increase membrane order and reduce permeability if leakage is observed.[2]
References
-
Avanti Polar Lipids. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) Product Information. Available at: [Link][1][2]
-
Angelova, M. I., & Dimitrov, D. S. (1986). Liposome Electroformation.[1][2] Faraday Discussions of the Chemical Society, 81, 303-311.[1]
-
Veatch, S. L., & Keller, S. L. (2003). Separation of liquid phases in giant vesicles of ternary mixtures of phospholipids and cholesterol.[1] Biophysical Journal, 85(5), 3074-3083.[1][2] Available at: [Link]
-
Tristram-Nagle, S., et al. (2010). Structure of DPhPC Lipid Bilayers.[1][2] Biophysical Journal.[2] (Contextual reference for DPhPC structure properties).
Sources
Application Note: Protocol for DPhPC Giant Unilamellar Vesicle (GUV) Formation
Introduction & Strategic Rationale
In the field of membrane biophysics and synthetic biology, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) stands as a premier lipid choice for creating robust, highly insulating biomimetic membranes. Unlike standard unsaturated lipids (e.g., DOPC) or saturated lipids with high transition temperatures (e.g., DPPC), DPhPC possesses branched phytanyl fatty acid chains.
Why DPhPC?
-
Extreme Stability: The branched chains deter crystallization, keeping the membrane in a fluid liquid-crystalline phase (
) over a massive temperature range ( to ). -
Giga-Seal Formation: DPhPC is the gold standard for electrophysiology (e.g., patch-clamping GUVs) because it forms high-resistance seals (
) more readily than linear lipids. -
Chemical Inertness: The saturated nature of the phytanyl chains renders DPhPC resistant to peroxidation, unlike oleoyl-based lipids.
This guide details two validated protocols for generating DPhPC GUVs: Electroformation (for low-salt, defect-free vesicles) and PVA-Assisted Swelling (for high-yield, physiological salt conditions).
Method A: Electroformation (The Gold Standard)
Best for: Electrophysiology, mechanical manipulation, and obtaining defect-free unilamellar vesicles. Limitation: Poor efficiency in high-salt physiological buffers (>50 mM NaCl).
Materials
-
Lipid: DPhPC (10 mg/mL in Chloroform).
-
Substrate: Indium Tin Oxide (ITO) coated glass slides (Surface resistance 15-25
/sq). -
Internal Buffer: 200 mM Sucrose (non-conductive is critical).
-
External Buffer: 200 mM Glucose (for density gradient settling).
-
Equipment: Function generator, conductive copper tape, vacuum dessicator.
Protocol Workflow
Step 1: Lipid Deposition
-
Clean ITO slides with ethanol and lint-free wipes.
-
Deposit 10-20
L of DPhPC solution onto the conductive side of the ITO slide.-
Pro-Tip: Instead of a single drop, spread the lipid using the "zig-zag" method or spin-coat (3000 rpm, 40s) to ensure a uniform thin film. Thick films lead to multilamellar vesicles (MLVs).
-
-
CRITICAL: Desiccate the slides under vacuum for at least 2 hours (preferably overnight). Traces of chloroform will destabilize the bilayer and prevent GUV closure.
Step 2: Chamber Assembly
-
Place a Teflon spacer (2mm thick) or a silicon isolator between two lipid-coated ITO slides (conductive sides facing inward).
-
Fill the chamber gently with 200 mM Sucrose solution. Avoid bubbles.
-
Seal the edges with binder clips or vacuum grease to prevent leakage.
Step 3: Electroformation Cycle Connect the ITO slides to the function generator using copper tape. Run the following program:
| Phase | Voltage ( | Frequency (Hz) | Duration | Purpose |
| 1. Rise | 0V | 10 Hz | 30 min | Gradual field increase prevents film rupture. |
| 2. Growth | 3.0 V | 10 Hz | 120 min | Main swelling phase. |
| 3. Detach | 3.0 V | 4 Hz | 30 min | Low frequency induces gentle membrane oscillation to detach GUVs. |
Step 4: Harvesting
-
Gently aspirate the GUV suspension using a cut-tip pipette (to reduce shear stress).
-
Transfer into an observation chamber containing 200 mM Glucose.
-
Result: The sucrose-filled GUVs will sink in the glucose solution, stabilizing them for microscopy.
Visualization: Electroformation Workflow
Figure 1: Workflow for DPhPC GUV electroformation on ITO slides.
Method B: PVA Gel-Assisted Swelling
Best for: High yield, physiological conditions (PBS, cell culture media), and protein encapsulation. Limitation: Potential trace contamination of PVA in the membrane (usually negligible for optical microscopy).
Materials
-
PVA Solution: 5% (w/v) Polyvinyl Alcohol (MW 145,000) in water.[1] Dissolve at 90°C while stirring.
-
Lipid: DPhPC (3-5 mg/mL in Chloroform).
-
Substrate: Standard glass coverslips (cleaned).
-
Swelling Buffer: PBS (150 mM NaCl) or buffer of choice.
Protocol Workflow
Step 1: Gel Layer Preparation
-
Spread 40-50
L of 5% PVA solution onto a clean glass slide. -
Dry in an oven at 50°C for 30 minutes. The film must be completely dry and transparent.
Step 2: Lipid Deposition
-
Spread 10-20
L of DPhPC solution on top of the dried PVA film. -
Vacuum Desiccate for 30-60 minutes to remove chloroform.
-
Note: The lipid forms a lamellar stack on top of the polymer gel.
-
Step 3: Swelling
-
Assemble a chamber using a spacer (e.g., Gene Frame or Teflon).[1]
-
Add the Swelling Buffer (e.g., PBS).
-
Incubate at room temperature for 30-60 minutes.
Step 4: Harvesting
-
Pipette the supernatant gently. The PVA remains mostly attached to the glass, but the GUVs float free.
Visualization: PVA-Assisted Swelling
Figure 2: Workflow for PVA-assisted GUV formation, enabling salt tolerance.
Comparative Data & Troubleshooting
Method Comparison
| Feature | Electroformation | PVA Gel-Assisted |
| Yield | Moderate | Very High |
| Unilamellarity | Excellent (>90%) | Good (some multilamellar) |
| Salt Tolerance | Low (<10 mM recommended) | High (up to 150 mM+) |
| Equipment | Function Generator, ITO Slides | Standard Glass, Oven |
| Purity | Pure Lipid | Potential trace PVA |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| "Popcorn" Vesicles | Lipid oxidation or osmotic shock. | Use fresh DPhPC; ensure osmolarity of internal/external buffers is matched (or slightly hyperosmotic outside). |
| Multilamellarity | Lipid film too thick. | Spin-coat lipids instead of drop-casting; reduce lipid concentration to 1 mg/mL. |
| No Vesicles (Electro) | Conductive side wrong/short circuit. | Check ITO continuity with a multimeter. Ensure copper tape touches the conductive surface firmly. |
| Brownian Motion Drift | Density mismatch. | Ensure Internal Buffer (Sucrose) is slightly denser than External Buffer (Glucose) to let GUVs settle. |
References
-
Dimova, R., et al. (2006). A practical guide to giant vesicles. Probing the membrane nanoregime via optical microscopy. Journal of Physics: Condensed Matter. Link
-
Weinberger, A., et al. (2013).[2] Gel-assisted formation of giant unilamellar vesicles.[1][2][4] Biophysical Journal.[2] Link
-
Trantidou, T., et al. (2017). Engineering Giant Unilamellar Vesicles for Molecular Life Sciences. ACS Omega.[5] Link
-
Avanti Polar Lipids. DPhPC Product Information & Phase Transition Data.Link
Sources
Advanced Characterization of DPhPC Vesicles via Fluorescence Microscopy
Application Note & Protocol Guide
Introduction: The DPhPC Advantage
In the landscape of model membrane systems, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) occupies a unique niche. Unlike standard linear-chain lipids (e.g., POPC, DPPC), DPhPC possesses branched phytanoyl fatty acid chains. These methyl branches prevent the formation of a gel phase, maintaining the lipid in a liquid-crystalline fluid state over a massive temperature range (
Why DPhPC?
-
High Stability: Extremely resistant to oxidation and hydrolysis.
-
Low Permeability: The interdigitation of methyl groups creates a tighter barrier against ions and protons compared to linear chains, making it the "gold standard" for ion channel electrophysiology and synthetic cell models.
-
Fluidity: despite its stability, it remains fluid at room temperature, allowing for lateral mobility of reconstituted proteins.
This guide details the fluorescence microscopy workflows required to validate DPhPC Giant Unilamellar Vesicles (GUVs), focusing on formation, dynamic profiling (FRAP), and permeability assays.
Module 1: DPhPC GUV Preparation (Electroformation)
Expert Insight: While gentle hydration is common for liposomes, DPhPC GUVs are best generated via electroformation on Indium Tin Oxide (ITO) slides. This method yields high-contrast, defect-free vesicles suitable for single-vesicle microscopy.
Reagents & Equipment
-
Lipid: DPhPC (10 mg/mL in Chloroform).
-
Fluorescent Probe: Texas Red-DHPE or TopFluor-Cholesterol (0.1 mol% relative to lipid).
-
Buffer: 200 mM Sucrose (Internal), 200 mM Glucose (External) for phase contrast/density settling.
-
Chamber: ITO-coated glass slides, 1.5 mm silicone spacer.
Protocol: The "Dry-Film" Electroformation
-
Lipid Mix: Combine DPhPC and dye in chloroform to a final concentration of 1 mg/mL.
-
Deposition: Spread 10
L of lipid solution on the conductive side of two ITO slides. Create a thin, uniform film. -
Desiccation: Place slides under high vacuum (>30 min) to remove all solvent traces. Critical: Residual chloroform destabilizes the bilayer.
-
Assembly: Sandwich the silicone spacer between the ITO slides (lipid sides facing each other). Fill the chamber with 200 mM Sucrose solution.
-
Electro-swelling: Connect electrodes to the ITO surface.
-
Step A (Nucleation): 10 Hz, 1.0 Vpp (Peak-to-Peak) for 2 hours at Room Temp.
-
Step B (Detachment): 5 Hz, 1.0 Vpp for 30 mins.
-
-
Harvesting: Gently aspirate the GUV suspension using a cut-tip pipette (to prevent shear stress rupture).
Visualization: Electroformation Workflow
Figure 1: Step-by-step logic for generating DPhPC GUVs via electroformation on ITO substrates.
Module 2: Dynamic Profiling via FRAP
Fluorescence Recovery After Photobleaching (FRAP) is the primary method to quantify the lateral diffusion coefficient (
Why FRAP on DPhPC?
DPhPC membranes are fluid but viscous. Measuring
-
Typical
for DPhPC: at (slightly slower than DOPC due to chain branching).
FRAP Protocol
-
Sample Mounting: Place GUVs in an observation chamber containing 200 mM Glucose (creates density difference; GUVs settle to bottom).
-
ROI Selection: Select a Region of Interest (ROI) on the top pole or equator of a GUV. Avoid the bottom where friction with glass affects diffusion.
-
Pre-Bleach: Image at low laser power (1-2%) for 5 frames to establish baseline (
). -
Photobleaching: Use 100% laser power (488 nm or 561 nm) for a short pulse (<200 ms) to bleach the ROI.
-
Recovery: Immediately switch back to low power and image the recovery curve until intensity plateaus (
).
Data Analysis
Calculate the Diffusion Coefficient (
- : Radius of the bleach spot.
- : Time required for fluorescence to recover to 50% of the plateau value.
Visualization: FRAP Logic
Figure 2: Workflow for FRAP analysis to determine membrane fluidity.
Module 3: Permeability & Leakage Assays
DPhPC is often chosen for its impermeability. Validating this requires a dye-leakage assay .
The "Encapsulation" Strategy
Instead of labeling the membrane, we encapsulate a soluble dye inside the GUV and monitor its release (or exclusion of an external dye).
Recommended Probes:
-
Calcein (Self-Quenching): Encapsulate at high concentration (50 mM). If vesicles leak, Calcein dilutes and fluorescence increases (de-quenching).
-
Alexa Fluor 488 / Dextran: Encapsulate at tracer levels. Leakage results in loss of contrast between inside/outside.
Step-by-Step Protocol (External Addition Method)
-
Form GUVs in pure buffer (non-fluorescent).
-
Mount GUVs in the microscopy chamber.
-
Add Dye: Gently pipette a membrane-impermeable dye (e.g., Calcein or Alexa 488-hydrazide) into the external bulk solution.
-
Time-Lapse Imaging: Monitor the interior of the GUVs.
-
Intact DPhPC: Interior remains dark (High contrast).
-
Leaky/Porous: Interior fluorescence gradually increases to match background.
-
-
Quantification: Plot
over time.
Summary of Key Parameters
| Parameter | Value / Characteristic | Relevance |
| Lipid | DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) | Core structural component |
| Phase State | Fluid ( | No phase transition artifacts at RT |
| Membrane Thickness | ~4.5 - 5.0 nm | Thicker than DPPC; affects capacitance |
| Diffusion Coeff ( | Verification of bilayer fluidity | |
| Rec. Membrane Dye | Texas Red-DHPE, DiI-C18 | Strong partition, low bleed-through |
| Rec. Content Dye | Calcein, Sulforhodamine B | High quantum yield, polar (no leakage) |
Troubleshooting Guide
Issue 1: GUVs are oligolamellar (onion-like) rather than unilamellar.
-
Cause: Lipid film was too thick or voltage frequency was too low.
-
Fix: Reduce lipid concentration to 0.5 mg/mL during deposition. Increase frequency to 500 Hz during nucleation.
Issue 2: Fluorescence signal bleaches too fast during imaging.
-
Cause: High laser power or oxygen radicals.
-
Fix: Use "Line Averaging" instead of high laser power. Add an oxygen scavenger system (e.g., PCA/PCD) if compatible with the experiment.
Issue 3: DPhPC GUVs are rupturing upon transfer.
-
Cause: Osmotic shock.
-
Fix: Ensure the osmolarity of the external glucose solution exactly matches the internal sucrose solution. Use an osmometer; theoretical calculation is often inaccurate due to hygroscopic sucrose.
References
-
Lindsey, H., et al. (1979). "Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems." Biochimica et Biophysica Acta (BBA).
-
Angelova, M. I., & Dimitrov, D. S. (1986).[1] "Liposome electroformation."[1] Faraday Discussions. (Foundational protocol for electroformation).[1][2][3]
-
Veatch, S. L. (2007). "Electro-formation and fluorescence microscopy of giant vesicles with coexisting liquid phases." Methods in Molecular Biology.
-
Kure, J. L., et al. (2020).[4] "Defining the Diffusion in Model Membranes Using Line Fluorescence Recovery after Photobleaching." Membranes.[5][1][4][6][7][8][9][10]
-
Sarkar, P., & Chattopadhyay, A. (2015). "Exploring Membrane Lipid and Protein Diffusion by FRAP." Springer Protocols.
Sources
- 1. Electroformation of Giant Unilamellar Vesicles from Damp Lipid films with a Focus on Vesicles with High Cholesterol Content[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Defining the Diffusion in Model Membranes Using Line Fluorescence Recovery after Photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the Orientational Distribution of Dyes in Membranes through Multiphoton Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probes for Lipids and Membranes—Chapter 13 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Defining the Diffusion in Model Membranes Using Line Fluorescence Recovery after Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GUV Preparation and Imaging: Minimizing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling Size Distribution of DPhPC Nanoparticles
Welcome to the comprehensive technical guide for controlling the size distribution of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) nanoparticles. This resource is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions to address specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the control of DPhPC nanoparticle size.
Q1: What are the primary methods for preparing DPhPC nanoparticles and how do they impact the final particle size?
A1: The choice of preparation method is a critical determinant of the final nanoparticle size and distribution. The three most prevalent techniques are:
-
Thin-Film Hydration: This classic method involves creating a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.[1][2][3][4] The initial nanoparticles are often large and multilamellar, requiring subsequent size reduction steps like sonication or extrusion to achieve a desired size and a more uniform distribution.[1][3][4]
-
Solvent Injection: In this technique, a solution of DPhPC in a water-miscible organic solvent (e.g., ethanol) is rapidly injected into an aqueous phase.[5][6][7] The rapid dilution of the solvent causes the lipids to self-assemble into nanoparticles.[5] The final size is influenced by factors such as the injection rate, lipid concentration, and the properties of the organic solvent.[6][8][9]
-
Microfluidics: This modern approach offers precise control over the mixing of lipid and aqueous phases in microchannels.[10][11][12][13] By manipulating flow rates and channel design, microfluidics allows for the highly reproducible production of nanoparticles with a narrow size distribution.[10][11][12][13][14]
Q2: My DPhPC nanoparticle population has a high polydispersity index (PDI). What are the likely causes?
A2: A high PDI indicates a broad or heterogeneous size distribution. Common culprits include:
-
Incomplete Dissolution of Lipids: If the DPhPC is not fully dissolved in the organic solvent, it can lead to the formation of larger, irregular aggregates during nanoparticle assembly.
-
Inefficient Size Reduction: For methods like thin-film hydration, insufficient energy input during sonication or using a membrane with too large a pore size during extrusion can result in a failure to adequately reduce the size of larger vesicles.[15][16][17]
-
Aggregation: Nanoparticles can aggregate over time due to factors like high concentration, inappropriate pH, or high ionic strength of the buffer.[18][19][20]
Q3: How critical is temperature control during the preparation of DPhPC nanoparticles?
A3: Temperature is a significant factor in lipid nanoparticle formation. For DPhPC, which has a main phase transition temperature (Tm) around 41°C, it is crucial to work above this temperature to ensure the lipid is in a fluid state, which facilitates the formation of uniform vesicles.[21][22][23][24] Consistent temperature control throughout the process, from hydration to extrusion, is essential for reproducibility.[25]
Part 2: Troubleshooting Guides
This section offers detailed solutions to specific problems you may encounter during your experiments.
Troubleshooting Issue 1: Inconsistent and Large Particle Size with Thin-Film Hydration
Symptoms:
-
High batch-to-batch variability in nanoparticle size.
-
Mean particle diameter significantly larger than desired.
-
PDI values consistently above 0.3.
Root Cause Analysis and Solutions:
The thin-film hydration method's reproducibility is highly dependent on the quality of the lipid film and the effectiveness of the subsequent hydration and sizing steps.
Experimental Workflow and Troubleshooting for Thin-Film Hydration
Caption: Troubleshooting workflow for thin-film hydration of DPhPC nanoparticles.
Detailed Protocol: Optimized Thin-Film Hydration with Extrusion
-
Lipid Film Formation:
-
Dissolve DPhPC in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[26]
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin lipid film.[2]
-
Expertise & Experience: A slow and even rotation of the flask is paramount to prevent the formation of a thick lipid deposit, which can hydrate non-uniformly.
-
-
Hydration:
-
Hydrate the film with an aqueous buffer pre-heated to a temperature above the Tm of DPhPC.
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction by Extrusion:
Quantitative Data: Expected Nanoparticle Size from Extrusion
| Membrane Pore Size | Expected Mean Nanoparticle Diameter (Z-average) | Expected Polydispersity Index (PDI) |
| 400 nm | 360 ± 25 nm[27] | < 0.2 |
| 100 nm | 138 ± 80 nm[27] | < 0.1 |
| 30 nm | 66 ± 28 nm[27] | < 0.1 |
Note: These values are illustrative and can be influenced by lipid concentration and buffer composition.
Troubleshooting Issue 2: Poor Reproducibility and Aggregation with Solvent Injection
Symptoms:
-
Wide variation in particle size between batches.
-
Formation of visible precipitates or cloudiness in the suspension.
-
Difficulty achieving smaller nanoparticle sizes.
Root Cause Analysis and Solutions:
The solvent injection method's success is governed by the kinetics of lipid precipitation upon solvent mixing.
Logical Relationships in Solvent Injection
Caption: Key parameters influencing DPhPC nanoparticle size in the solvent injection method.
Detailed Protocol: Reproducible Solvent Injection
-
Solution Preparation:
-
Injection Process:
-
Solvent Removal:
-
Remove the organic solvent, typically through dialysis or diafiltration, to obtain the final nanoparticle suspension.
-
In-Text Citations & References
The formation of nanoparticles via solvent injection is a diffusion-controlled process.[8] For more advanced control over this process, microfluidic platforms offer a way to precisely manipulate the mixing of the solvent and aqueous phases, leading to highly uniform nanoparticles.[10][11][12][13]
References
-
Ong, S. G. M., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Journal of Pharmaceutical Sciences, 105(12), 3649-3657. [Link]
-
Microfluidics. (n.d.). Lipid Nanoparticle Formulation Technology. Retrieved from [Link]
-
Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles. Retrieved from [Link]
-
Sato, Y., et al. (2021). Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. Advanced Drug Delivery Reviews, 174, 345-363. [Link]
-
Wang, Y., et al. (2023). Use of Microfluidics to Prepare Lipid-Based Nanocarriers. Pharmaceutics, 15(4), 1083. [Link]
-
Gondim, A. C. S., et al. (2016). Effect of ultrasound parameters for unilamellar liposome preparation. Ultrasonics Sonochemistry, 28, 269-275. [Link]
-
Karnik, R., et al. (2012). Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities. Lab on a Chip, 12(22), 4583-4595. [Link]
-
CD Formulation. (n.d.). Liposome Size Reduction Technologies. Retrieved from [Link]
-
Anas, D. R., & W, W. (2018). Optimization of mixing temperature and sonication duration in liposome preparation. International Journal of Applied Pharmaceutics, 10(5), 174-177. [Link]
-
Sterlitech. (n.d.). Liposome Extrusion. Retrieved from [Link]
-
Uchida, T., et al. (2009). Effects of frequency and power of ultrasound on the size reduction of liposome. Chemistry and Physics of Lipids, 162(1-2), 55-59. [Link]
-
Laouini, A., et al. (2011). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Journal of Visualized Experiments, (58), e3221. [Link]
- Mayhew, E., & Papahadjopoulos, D. (1993). Reduction of Liposome Size and Preparation of Unilamellar Vesicles by Extrusion Techniques. In G. Gregoriadis (Ed.), Liposome Technology (Vol. 1, pp. 123-136). CRC Press.
-
Woodbury, D. J., & Richardson, E. S. (2007). Effect of sonication time on mean diameter and polydispersity of nystatin-containing liposomes. Journal of Liposome Research, 17(3-4), 167-177. [Link]
-
Lin, C. W., et al. (2014). Ultrasound-enhanced Microfluidic Synthesis of Liposomes. Journal of Medical and Biological Engineering, 34(1), 7-12. [Link]
-
Perkins, W. R., et al. (2001). Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion. International Journal of Pharmaceutics, 220(1-2), 105-117. [Link]
-
Mourtas, S., et al. (2011). Influence of cholesterol on liposome stability and on in vitro drug release. Journal of Nanoscience and Nanotechnology, 11(1), 443-449. [Link]
-
Kamat, N. P. (2018). Thin Film Hydration Protocol. protocols.io. [Link]
-
Schubert, M. A., & Müller-Goymann, C. C. (2003). Solvent injection as a new approach for manufacturing lipid nanoparticles--evaluation of the method and process parameters. European Journal of Pharmaceutics and Biopharmaceutics, 55(1), 125-131. [Link]
-
Disalvo, E. A., et al. (2014). Lipidic nanoparticules: a model function to predict the transition temperature of DPPC-DMPC mixtures. Journal of Nanoscience and Nanotechnology, 4(1), 1-6. [Link]
-
Duong, V. A., et al. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 25(20), 4781. [Link]
-
Wang, S., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8(1), 14757. [Link]
-
López-Pinto, C., et al. (2015). Characterization of new DOPC/DHPC platform for dermal applications. Journal of Pharmaceutical Sciences, 104(8), 2635-2643. [Link]
-
ResearchGate. (n.d.). Solvent injection method for the synthesis of solid lipid nanoparticles. Retrieved from [Link]
-
Duong, V. A., et al. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 25(20), 4781. [Link]
-
European Pharmaceutical Review. (2019, November 28). New technique can closely control nanoparticle size and shape. Retrieved from [Link]
-
ResearchGate. (2023, January 25). Biophysical Studies of Lipid Nanodomains using Different Physical Characterization Techniques. Retrieved from [Link]
-
Open Access LMU. (2022, May 11). Characterization techniques for studying the properties of nanocarriers for systemic delivery. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Retrieved from [Link]
-
nanoComposix. (n.d.). Nanoparticle Characterization Techniques. Retrieved from [Link]
-
Jaafar-Maalej, C., et al. (2010). Factors affecting liposomes particle size prepared by ethanol injection method. Journal of Liposome Research, 20(3), 228-243. [Link]
-
Grudzień, M., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. Molecules, 26(9), 2851. [Link]
-
Tran, L. (2022). Understanding Factors Affecting the Size of Liposomes For Liposomal Drug Delivery. UConn Library. [Link]
-
Garcia-Manyes, S., & Sanz, F. (2007). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. Biophysical Journal, 93(7), 2426-2435. [Link]
-
Jaafar-Maalej, C., et al. (2010). Factors affecting liposomes particle size prepared by ethanol injection method. Journal of Liposome Research, 20(3), 228-243. [Link]
-
Salin, R. (2022, May 24). Techniques for Characterisation of Polymeric Nanoparticles: A Review. Cademix. [Link]
-
ResearchGate. (n.d.). Phase transition of DPPC liposomes by NPS. The liposomes were... | Download Scientific Diagram. Retrieved from [Link]
-
Inside Therapeutics. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]
-
CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]
-
Thi, H. L. A., & W, W. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. In Liposomes (pp. 39-47). Humana Press. [Link]
-
Chen, Y. C., et al. (2021). An effective method for size-controlled gold nanoparticles synthesis with nonthermal microplasma. Scientific Reports, 11(1), 13998. [Link]
-
Dana, P., et al. (2016). Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery. Advanced Healthcare Materials, 5(21), 2736-2751. [Link]
-
Encyclopedia.pub. (2021, April 20). Solvent Injection for SLNs/NLCs Preparation. Retrieved from [Link]
-
Aunkor, M. T. H. (2024, December 5). Synthetic Method of Controlling Shape and Size of Metallic Nanoparticles. Medium. [Link]
-
Abed, J., & Al-Dhahri, M. (2022). Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods. Materials, 15(18), 6432. [Link]
-
Park, K. (2014). Prevention of nanoparticle aggregation during freeze-drying. Journal of Controlled Release, 194, 256. [Link]
-
ResearchGate. (2023, January 27). How to resuspend nanoparticles so they do not aggregate? Retrieved from [Link]
Sources
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent injection as a new approach for manufacturing lipid nanoparticles--evaluation of the method and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.uc.edu [journals.uc.edu]
- 10. microfluidics-mpt.com [microfluidics-mpt.com]
- 11. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 12. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlitech.com [sterlitech.com]
- 17. liposomes.ca [liposomes.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. kinampark.com [kinampark.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. protocols.io [protocols.io]
- 27. Video: Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles [jove.com]
Technical Support Center: Improving Protein Reconstitution in DPhPC Membranes
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to the technical support center for protein reconstitution. This guide is designed to provide you with in-depth, practical solutions for overcoming common challenges when reconstituting membrane proteins into 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) membranes. DPhPC is an excellent choice for creating stable model membranes due to its synthetic nature and resistance to oxidation.[1] However, like any experimental system, achieving optimal results requires careful attention to detail. This resource combines foundational principles with troubleshooting strategies to enhance the efficiency, stability, and functionality of your proteoliposomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and initial execution of protein reconstitution experiments with DPhPC membranes.
Q1: Why choose DPhPC for my reconstitution experiments?
A1: DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) is a synthetic phospholipid with branched phytanoyl acyl chains.[2][3][4] This unique structure prevents the formation of a gel phase, meaning DPhPC membranes remain in a liquid-crystalline state over a very broad temperature range (from -120°C to +120°C).[5] This exceptional stability makes it ideal for functional studies of ion channels and other membrane proteins where a robust, non-leaky membrane is critical.[1]
Q2: My protein is aggregating during reconstitution. What is the most likely cause?
A2: Protein aggregation during reconstitution is a common issue and can be triggered by several factors. The most frequent culprits include an inappropriate choice of detergent, a suboptimal pH or ionic strength of the buffer, and excessively high protein concentrations.[6][7] Each of these factors can lead to the exposure of hydrophobic regions on the protein surface, promoting intermolecular clumping instead of proper insertion into the DPhPC bilayer.[6]
Q3: How do I choose the right detergent for my membrane protein and DPhPC?
A3: The ideal detergent should efficiently solubilize your target protein while being easily removable during the reconstitution process. A key parameter is the Critical Micelle Concentration (CMC). Detergents with a high CMC, such as octylglucoside (OG), are generally easier to remove by methods like dialysis or with adsorbent beads (e.g., Bio-Beads).[8][9] Conversely, detergents with a very low CMC, like Lauryl Maltose Neopentyl Glycol (LMNG), are notoriously difficult to remove and may require specialized techniques like cyclodextrin-based extraction.[10][11] The choice is always a balance; the detergent must be strong enough to solubilize the protein but mild enough to not cause irreversible denaturation.
Q4: What is a good starting point for the Lipid-to-Protein Ratio (LPR)?
A4: The optimal LPR is highly protein-dependent. A good starting point for many membrane proteins is a molar ratio between 100:1 and 200:1 (lipid:protein).[10][12] Too little lipid can result in incomplete reconstitution and protein aggregation, while an excessively high ratio may lead to a low concentration of protein in the final proteoliposomes, making functional assays challenging. It is often necessary to empirically test a range of LPRs to find the sweet spot for your specific protein.
Q5: My protein reconstitutes, but it has no activity. What should I check first?
A5: Loss of function is a critical problem that often points to either protein denaturation or incorrect orientation within the bilayer. The first step is to verify that your detergent removal method is complete; residual detergent is a common cause of protein inactivation.[12][13] You should also confirm that the buffer conditions (pH, cofactors, ionic strength) are optimal for your protein's activity. Finally, consider the possibility that the protein has inserted into the membrane in a non-functional orientation. Assaying for activity that depends on substrate accessibility can help diagnose this issue.[14]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and solving specific problems encountered during DPhPC protein reconstitution.
Problem 1: Low Reconstitution Efficiency
-
Symptoms: Low protein concentration in the final proteoliposome fraction after separation from non-reconstituted protein (e.g., via density gradient centrifugation). The majority of the protein is found in the supernatant or as a precipitate.
-
Potential Causes & Solutions:
-
Inefficient Detergent Removal: If detergent is not removed below its CMC, lipid-detergent-protein mixed micelles will persist, preventing the formation of proteoliposomes.[15]
-
Suboptimal Lipid-to-Protein Ratio (LPR): An insufficient amount of lipid relative to the protein can lead to saturation of the available membrane space, causing excess protein to aggregate and precipitate.
-
Solution: Systematically vary the LPR. Test a range from a low ratio (e.g., 50:1) to a high ratio (e.g., 500:1) to identify the optimal condition for your protein.
-
-
Incorrect pH or Ionic Strength: The surface charge of both the protein and the DPhPC liposomes is influenced by the buffer's pH and salt concentration. Electrostatic repulsion can hinder the protein's approach to and insertion into the membrane.
-
Solution: Adjust the pH of your reconstitution buffer. If your protein's isoelectric point (pI) is known, try to work at a pH at least one unit away from the pI to ensure the protein carries a net charge.[7] Also, screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) as this can modulate electrostatic interactions.[16]
-
-
Problem 2: Protein Aggregation & Precipitation
-
Symptoms: Visible turbidity or precipitate forming during the detergent removal step. The final proteoliposome pellet may appear clumpy or be difficult to resuspend.
-
Potential Causes & Solutions:
-
Protein Instability: The protein may be inherently unstable under the chosen buffer conditions or may have been partially denatured during purification.
-
Solution: Introduce stabilizing excipients into the buffer. Common additives include glycerol (5-20%), sugars like sucrose or trehalose, or specific amino acids like arginine.[6] These agents can help maintain the protein's native conformation.
-
-
Hydrophobic Mismatch: While DPhPC offers a stable environment, a significant mismatch between the hydrophobic thickness of the DPhPC bilayer and the transmembrane domain of the protein can sometimes promote aggregation.
-
Mechanical Stress: Vigorous mixing or agitation during the reconstitution process can introduce shear forces that lead to protein unfolding and aggregation.[6]
-
Solution: Handle the protein-lipid-detergent mixture gently. Use slow, end-over-end rotation for mixing instead of vortexing.
-
-
Problem 3: Loss of Protein Function
-
Symptoms: The protein is successfully incorporated into the DPhPC membrane, but functional assays (e.g., transport, channel activity, enzyme kinetics) show little to no activity.
-
Potential Causes & Solutions:
-
Residual Detergent: Even trace amounts of detergent remaining in the bilayer can disrupt the lipid environment around the protein or directly inhibit its function.
-
Incorrect Protein Orientation: Many proteins, such as transporters and channels, must be oriented correctly within the membrane to be active. Detergent-mediated reconstitution often results in a random (50:50 inside-out vs. right-side-out) orientation.[14]
-
Solution: If your functional assay is one-sided (i.e., requires substrate on the outside), you may need to lyse the proteoliposomes with a mild detergent (like Triton X-100) to expose all protein binding sites and measure total potential activity. This can help determine if the issue is orientation or inactivation. For controlled orientation, more advanced techniques involving affinity tags may be required.[14]
-
-
Missing Essential Lipids or Cofactors: Some proteins require specific lipids (e.g., anionic lipids like POPG) or cofactors for full activity, which are absent in a pure DPhPC membrane.
-
Solution: Review the literature for your protein or homologous proteins to see if specific lipid requirements have been identified. If so, create mixed DPhPC/other lipid vesicles for your reconstitution. Ensure all necessary cofactors are present in your assay buffer.
-
-
Part 3: Data Presentation & Key Protocols
Table 1: Comparison of Common Detergent Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Dialysis | Diffusion of detergent monomers across a semi-permeable membrane. | Gentle; simple setup; good for large volumes. | Very slow, especially for low-CMC detergents; may not be complete.[9][12] | High-CMC detergents (e.g., OG, CHAPS).[8] |
| Adsorbent Beads (e.g., Bio-Beads) | Hydrophobic beads bind and remove detergent from the solution. | Fast and efficient for many detergents; can be used for low-CMC detergents.[9] | Can adsorb lipids and protein; requires careful optimization of bead-to-detergent ratio.[15] | A wide range of detergents, especially when speed is important. |
| Size Exclusion Chromatography | Separation of proteoliposomes from smaller detergent micelles based on size. | Rapid; provides some sample clean-up. | Can be dilutive; potential for protein loss on the column. | Quick buffer exchange and removal of high-CMC detergents. |
| Cyclodextrin-Mediated Removal | Cyclodextrins form inclusion complexes with detergent molecules, effectively sequestering them. | Highly effective for detergents that fit the cyclodextrin cavity; can remove very low-CMC detergents.[10] | Can be expensive; requires separation of proteoliposomes from cyclodextrin-detergent complexes. | Stubborn, low-CMC detergents where other methods fail. |
Experimental Protocol: Detergent-Mediated Reconstitution via Dialysis
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your protein of interest.
-
Liposome Preparation:
-
Dispense the desired amount of DPhPC (dissolved in chloroform) into a round-bottom flask.
-
Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film in your chosen reconstitution buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).
-
(Optional but Recommended) Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to achieve a more homogeneous size distribution.
-
-
Solubilization:
-
To the hydrated lipid suspension, add detergent (e.g., octylglucoside) from a concentrated stock solution. Add detergent incrementally until the turbid solution becomes clear, indicating the formation of lipid-detergent mixed micelles.[9]
-
In a separate tube, add the same detergent to your purified membrane protein solution to ensure it is fully solubilized and stable.
-
-
Formation of the Reconstitution Mix:
-
Combine the solubilized lipids and the solubilized protein at your desired Lipid-to-Protein Ratio (LPR).
-
Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature of the lipid (for DPhPC, room temperature is sufficient) with gentle mixing.[19]
-
-
Detergent Removal:
-
Transfer the reconstitution mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa.
-
Place the cassette in a large volume (at least 1000x the sample volume) of detergent-free reconstitution buffer at 4°C.
-
Perform at least three buffer changes over 48-72 hours to gradually remove the detergent, allowing for the spontaneous formation of proteoliposomes.[12]
-
-
Harvesting Proteoliposomes:
-
Remove the sample from the dialysis cassette.
-
Harvest the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours).
-
Carefully remove the supernatant and resuspend the proteoliposome pellet in fresh, detergent-free buffer for downstream functional assays and analysis.
-
Part 4: Visualizations
Diagram 1: Troubleshooting Flowchart for Low Reconstitution Efficiency
Caption: A decision tree to systematically troubleshoot low protein reconstitution efficiency.
Diagram 2: Workflow for Detergent-Mediated Reconstitution
Caption: Step-by-step workflow for reconstituting a membrane protein into DPhPC liposomes.
References
-
Physical Properties of the Lipid Diphytanoyl Phosphatidylcholine (DPhPc) used for Ion Channel Measurements. (2025). ResearchGate. [Link]
-
How to Prevent Protein Aggregation: Insights and Strategies. (2026). BioPharmaSpec. [Link]
-
How to prevent liposome aggregation. (2013). Quora. [Link]
-
Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. (2014). Niels Bohr Institutet. [Link]
-
1,2-Diphytanyl-sn-glycero-3-phosphocholine. (2024). PubChem. [Link]
-
Selective detergent-extraction from mixed detergent/lipid/protein micelles, using cyclodextrin inclusion compounds: a novel generic approach for the preparation of proteoliposomes. PMC. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]
-
Reconstitution of the membrane protein OmpF into biomimetic block copolymer–phospholipid hybrid membranes. (2016). Beilstein Journals. [Link]
-
Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. (2014). ACS Publications. [Link]
-
What is the best way to prevent membrane protein aggregation?. (2014). ResearchGate. [Link]
-
Poly(ethy1ene glycol)-Modified Phospholipids Prevent Aggregation during Covalent Conjugation of Proteins to Liposomes. ACS Publications. [Link]
-
Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. ACS Publications. [Link]
-
Optimization Of Detergent-Mediated Reconstitution Of Influenza A M2 Protein Into Proteoliposomes. (2018). Swarthmore College. [Link]
-
A reconstitution method for integral membrane proteins in hybrid lipid-polymer vesicles for enhanced functional durability. University of Warwick. [Link]
-
Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile. NIH. [Link]
-
1,2-Diphytanoylphosphatidylcholine. (2025). PubChem. [Link]
-
How to remove LMNG detergent to making proteoliposome?. (2018). ResearchGate. [Link]
-
Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities. (2013). MDPI. [Link]
-
Reconstitution of Membrane Proteins: A GPCR as an Example. ScienceDirect. [Link]
-
Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. (2022). PMC. [Link]
-
SCIENCE CHINA Membrane protein reconstitution for functional and structural studies. (2015). Springer. [Link]
-
Optimized reconstitution of membrane proteins into synthetic membranes. ResearchGate. [Link]
-
New approach for membrane protein reconstitution into peptidiscs and basis for their adaptability to different proteins. (2020). eLife. [Link]
-
Current challenges and perspectives in proteoliposome research. (2024). Synthelis. [Link]
-
Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents. (2018). PMC. [Link]
-
Current problems and future avenues in proteoliposome research. BORIS Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Diphytanyl-sn-glycero-3-phosphocholine | C48H100NO6P | CID 53477527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,2-Diphytanoylphosphatidylcholine | C48H96NO8P | CID 169428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Avanti Polar Lipids 1,2-diphytanoyl-sn-glycero-3-phosphocholine, 207131-40-6, | Fisher Scientific [fishersci.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. quora.com [quora.com]
- 9. works.swarthmore.edu [works.swarthmore.edu]
- 10. Selective detergent-extraction from mixed detergent/lipid/protein micelles, using cyclodextrin inclusion compounds: a novel generic approach for the preparation of proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. BJNANO - Reconstitution of the membrane protein OmpF into biomimetic block copolymer–phospholipid hybrid membranes [beilstein-journals.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
Lipid Technical Center: Dphppc Stock Solution Management
Executive Summary: The Dphppc Paradox
Welcome to the Lipid Technical Center. If you are working with Dphppc (1,2-diphytanoyl-sn-glycero-3-phosphocholine), you are likely performing high-sensitivity electrophysiology (Planar Lipid Bilayers/BLM) or generating stable liposomes.
The Paradox: Dphppc is chemically robust but experimentally fragile. Unlike unsaturated lipids (e.g., POPC, DOPC), Dphppc is fully saturated and branched. It is highly resistant to oxidation [1]. If your bilayers are failing, do not blame oxidation first. The primary contaminants in Dphppc stocks are plasticizers (phthalates) from improper handling and lysolipids from hydrolysis [2].
This guide replaces "best practices" with self-validating protocols designed to eliminate these specific failure modes.
Core Protocol: The "Glass-Only" Directive
Objective: Eliminate plasticizer leaching, the #1 cause of bilayer instability.
Chloroform, the standard solvent for Dphppc, is an aggressive solvent. It extracts plasticizers (phthalates, slip agents) from polypropylene (PP) pipette tips and polystyrene tubes within seconds [3]. These impurities incorporate into your bilayer, altering capacitance and causing premature rupture.
The Protocol[1][2][3]
-
Vessel Selection: Use Borosilicate Glass Vials with Teflon (PTFE)-lined caps only.
-
Transfer Method: Use Hamilton Gas-Tight Syringes (Glass/Teflon) for all volume measurements.
-
Cleaning: All glassware must be "Lipid-Clean."
-
Rinse: Ethanol
Methanol Chloroform. -
Dry: Nitrogen blow-dry immediately. Do not bake chloroform-cleaned glass in an oven (explosion risk/residue baking).
-
Data: Solvent Compatibility Matrix
Failure to adhere to this matrix is the primary source of "mystery noise" in recordings.
| Material | Compatibility with Chloroform | Risk Level | Resulting Contamination |
| Borosilicate Glass | Excellent | None | None |
| Teflon (PTFE) | Excellent | None | None |
| Polypropylene (PP) | Poor | High | Leaching of clarifiers/plasticizers (destabilizes BLM) |
| Polystyrene (PS) | Incompatible | Critical | Dissolves plastic; massive contamination |
| Parafilm | Incompatible | Critical | Dissolves; introduces wax/polymers |
Workflow Visualization: The Contamination-Free Loop
This workflow illustrates the "Chain of Custody" for your lipid, ensuring no contact with polymeric contaminants.
Figure 1: The "Glass-Loop" workflow. Note the explicit exclusion of plastic pipette tips at the Solvation and Transfer stages.
Troubleshooting Center (Q&A)
Issue 1: "My bilayers are breaking prematurely or are unusually noisy."
Diagnosis: Likely Plasticizer Contamination or Solvent Residue . The Mechanism: Phthalates leached from plastic tips act as impurities in the hydrophobic core of the bilayer, lowering the energy barrier for pore formation (rupture). The Fix:
-
Audit your tips: Did you use a blue/yellow plastic tip to add chloroform to the vial? If yes, discard the stock . It cannot be purified.
-
Check the Septum: Are you injecting through a rubber septum? Chloroform coring can introduce rubber particles. Use open-top caps with PTFE liners.
Issue 2: "The lipid concentration seems to drift over time."
Diagnosis: Solvent Evaporation . The Mechanism: Chloroform has a high vapor pressure. Even in a freezer, it can evaporate through loose threads or poor seals, increasing the effective lipid concentration. The Self-Validating Fix:
-
Mark the Meniscus: On every stock vial, mark the liquid level with a diamond scribe or permanent marker before freezing.
-
Check before use: If the level has dropped below the mark, the concentration is unknown. Do not use for quantitative kinetics.
Issue 3: "I see a white precipitate or the solution is cloudy."
Diagnosis: Hydrolysis (Water Contamination). The Mechanism: Water entry leads to hydrolysis of the ester bonds, producing lysolipids and fatty acids [4]. Lysolipids act as detergents, dissolving membranes rather than forming them. The Fix:
-
Warm to Room Temp: Never open a cold lipid vial. Condensation will form immediately inside. Allow 30 mins equilibration.
-
Nitrogen Flush: Always overlay the headspace with dry Nitrogen or Argon before re-sealing.
Advanced Troubleshooting Logic Tree
Use this decision tree to diagnose stock solution integrity based on experimental symptoms.
Figure 2: Diagnostic logic for isolating Dphppc stock failures. Note that "Oxidation" is not a primary node due to Dphppc's saturation.
References
-
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]
- Authority on lipid storage conditions and solvent comp
- Goñi, F. M., & Alonso, A. (2000). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. Details the destabilizing effects of hydrolysis products (lysolipids/DAGs) on bilayers.
- Verifies incompatibility of Polypropylene and Polystyrene with Chloroform.
- Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1376(1), 91-145.
Validation & Comparative
The Researcher's Guide to Saturated Phospholipids in Drug Delivery: A Comparative Analysis of DPPC and Its Alternatives
A Senior Application Scientist's In-Depth Comparison of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with Other Saturated Phospholipids for Optimal Liposomal Formulation.
In the landscape of drug delivery, liposomes stand out as a versatile and clinically established platform for enhancing the therapeutic index of a wide range of active pharmaceutical ingredients (APIs). The choice of phospholipids, the very building blocks of these vesicles, is a critical determinant of their ultimate in vivo fate and efficacy. Among these, saturated phospholipids are prized for their ability to form stable, rigid bilayers, thereby minimizing premature drug leakage and extending circulation times.
This guide provides a comprehensive comparison of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a cornerstone of many liposomal formulations, with other key saturated phospholipids, namely 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and hydrogenated soy phosphatidylcholine (HSPC). We will delve into the nuanced differences in their physicochemical properties and how these translate into tangible performance metrics in drug delivery applications, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of liposomal drug carriers.
Meet the Lipids: A Physicochemical Overview
The performance of a liposome is intrinsically linked to the properties of its constituent phospholipids. The length and degree of saturation of the acyl chains, as well as the nature of the headgroup, dictate the packing of the lipid bilayer and its phase transition temperature (Tm). The Tm is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. This parameter is paramount, especially in the design of thermosensitive liposomes.
| Phospholipid | Acronym | Acyl Chain Composition | Molecular Weight (Da) | Phase Transition Temp. (Tm) (°C) |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | 734.04 | ~41 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | 790.56 | ~55 |
| Hydrogenated Soy Phosphatidylcholine | HSPC | Mixture (mainly 16:0, 18:0) | ~790 | ~52-55 |
Data compiled from various sources.
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) , with its 16-carbon acyl chains, possesses a Tm of approximately 41°C.[1] This makes it an ideal candidate for thermosensitive liposomes, which are designed to release their payload in response to localized hyperthermia at the target site.[2]
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) features longer 18-carbon acyl chains, resulting in a higher Tm of around 55°C.[3] This higher transition temperature imparts greater rigidity and stability to the liposomal membrane at physiological temperatures, leading to reduced drug leakage and longer circulation times.[3][4]
HSPC (Hydrogenated Soy Phosphatidylcholine) is derived from natural sources and is primarily composed of stearic (18:0) and palmitic (16:0) acids. Its Tm is similar to that of DSPC, typically in the range of 52-55°C, and it is often used to create highly stable, long-circulating liposomes.[5][6]
Head-to-Head Comparison: Performance in Drug Delivery
The choice between DPPC, DSPC, and HSPC hinges on the specific requirements of the drug delivery system, including the desired release profile, the nature of the encapsulated drug, and the intended in vivo application.
Bilayer Stability and Drug Retention
The stability of the liposomal bilayer is crucial for preventing premature drug release and ensuring that the therapeutic agent reaches its target. The length of the acyl chains plays a significant role here; longer chains lead to stronger van der Waals interactions and a more ordered, less permeable membrane.
Experimental data consistently demonstrates that liposomes formulated with DSPC or HSPC exhibit superior drug retention compared to those made with DPPC at physiological temperature (37°C).[4][7] This is a direct consequence of their higher Tm values, which ensure they remain in the rigid gel phase. For instance, one study comparing the leakage of the hydrophilic marker inulin from liposomes found that DSPC liposomes retained approximately 85% of their payload after 48 hours at 37°C, whereas DPPC liposomes retained only about 61%.[4][8]
This enhanced stability makes DSPC and HSPC the preferred choice for sustained-release formulations where minimal leakage during circulation is paramount.
Encapsulation Efficiency
The encapsulation efficiency (EE%) is a critical parameter that reflects the percentage of the initial drug that is successfully entrapped within the liposomes. It is influenced by a multitude of factors, including the liposome composition, the preparation method, and the physicochemical properties of the drug itself.
| Drug | Liposome Composition | Encapsulation Efficiency (%) | Key Findings |
| Doxorubicin (hydrophilic) | DPPC/DSPC/DSPE-PEG | >90% (with ammonium sulfate gradient) | Active loading methods are highly effective for hydrophilic drugs, often overshadowing the effect of the primary saturated lipid.[9][10] |
| Curcumin (hydrophobic) | DPPC-based | ~80-98% | High EE can be achieved for hydrophobic drugs that partition into the lipid bilayer.[4][11][12] |
| Shikonin (hydrophobic) | DPPC-based | ~78% | The choice of saturated lipid can influence the EE of hydrophobic drugs.[13] |
| Shikonin (hydrophobic) | DSPC-based | ~85% | DSPC showed a higher EE for shikonin compared to DPPC in one study.[13] |
| Inulin (hydrophilic) | DPPC/Cholesterol | ~2.1% | Passive encapsulation of hydrophilic molecules can be inefficient.[4][14] |
| Inulin (hydrophilic) | DSPC/Cholesterol | ~3.0% | DSPC showed slightly higher EE for inulin compared to DPPC.[4][14] |
For hydrophilic drugs , which are encapsulated in the aqueous core, the EE is often more dependent on the preparation method (e.g., active loading via pH or ammonium sulfate gradients) than on the specific saturated phospholipid used.[9] However, for hydrophobic drugs that are incorporated into the lipid bilayer, the choice of phospholipid can have a more direct impact. The more rigid bilayers formed by DSPC and HSPC can sometimes accommodate hydrophobic drugs more effectively, leading to higher encapsulation efficiencies.[13]
In Vivo Performance and Circulation Half-Life
A long circulation half-life is often desirable to increase the probability of the liposome reaching its target, particularly in passive targeting strategies that rely on the enhanced permeability and retention (EPR) effect in tumors. The inclusion of polyethylene glycol (PEG) on the liposome surface (PEGylation) is a well-established method for prolonging circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES).
The underlying stability of the liposome also plays a critical role. Due to their greater membrane rigidity, DSPC and HSPC-based PEGylated liposomes generally exhibit longer circulation half-lives compared to their DPPC counterparts. Studies have shown that "rigid" PEGylated liposomes composed of DSPC can remain in circulation for over 24 hours after injection.[3][15] This prolonged circulation is advantageous for many cancer therapies.
Thermosensitivity and Triggered Release
Here, DPPC is the undisputed star . Its Tm of ~41°C is just above physiological temperature, making it the primary component of low-temperature sensitive liposomes (LTSLs).[2] When these liposomes are exposed to localized hyperthermia (40-42°C) at a tumor site, they undergo a rapid phase transition, leading to a dramatic increase in membrane permeability and fast release of the encapsulated drug.[16] This strategy can significantly increase the local concentration of the drug at the target site, enhancing efficacy while minimizing systemic toxicity.
While pure DPPC liposomes can be effective, they can also exhibit some drug leakage at physiological temperatures. To fine-tune the release properties and improve stability, DPPC is often combined with small amounts of higher Tm lipids like DSPC or with lysolipids.[10] This allows for the creation of formulations with a sharp and well-defined release profile at the desired temperature.
Experimental Workbench: Methodologies and Protocols
To provide a practical context for the concepts discussed, this section outlines key experimental protocols for the preparation and characterization of liposomes.
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for Liposome Preparation and Characterization.
Protocol 1: Liposome Preparation by the Thin-Film Hydration Method
The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.[5][6][14]
Materials:
-
Phospholipids (e.g., DPPC, DSPC), Cholesterol, DSPE-PEG2000
-
Organic solvent (e.g., chloroform/methanol 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Active Pharmaceutical Ingredient (API)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Weigh the desired amounts of lipids (e.g., DPPC:Cholesterol:DSPE-PEG2000 at a molar ratio of 55:40:5) and dissolve them in the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids at this stage.[17]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the Tm of the lipid mixture. A thin, uniform lipid film will form on the inner surface of the flask.[5]
-
Drying: Dry the lipid film further under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration should be performed at a temperature above the Tm of the lipids with gentle agitation to allow the lipid film to swell and form MLVs.[14][18]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a narrow size distribution. The extrusion should also be carried out at a temperature above the Tm.[18]
Protocol 2: Determination of Encapsulation Efficiency
This protocol uses mini-column centrifugation to separate free drug from the liposome-encapsulated drug.
Materials:
-
Liposome suspension
-
Sephadex G-50 or similar size-exclusion gel
-
Mini-spin columns
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Lysis agent (e.g., Triton X-100)
Procedure:
-
Column Preparation: Swell the Sephadex G-50 gel in the appropriate buffer and pack it into a mini-spin column. Centrifuge the column to remove the excess buffer.
-
Separation: Carefully load a known volume of the liposome suspension onto the top of the gel bed. Centrifuge the column to elute the liposomes, which will pass through the column while the smaller, free drug molecules are retained in the gel matrix.[7]
-
Quantification of Encapsulated Drug: Collect the eluate containing the purified liposomes. Lyse the liposomes by adding a detergent like Triton X-100 to release the encapsulated drug. Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This gives you the amount of encapsulated drug.
-
Quantification of Total Drug: Take an equivalent volume of the original, unpurified liposome suspension. Lyse these liposomes and quantify the total drug concentration.
-
Calculation: Calculate the encapsulation efficiency using the following formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100
Protocol 3: In Vitro Drug Release Assay for Thermosensitive Liposomes
This protocol uses a dialysis method to assess the temperature-triggered release of a drug from thermosensitive liposomes.[19]
Materials:
-
Thermosensitive liposome suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4)
-
Temperature-controlled water baths or incubators
-
Analytical instrument for drug quantification
Procedure:
-
Sample Preparation: Place a known volume of the liposome suspension into a dialysis bag.
-
Dialysis Setup: Place the sealed dialysis bag into a larger volume of pre-warmed release medium (e.g., 37°C for baseline stability and 42°C for triggered release). Ensure constant, gentle stirring of the release medium.[19]
-
Sampling: At predetermined time points, withdraw aliquots from the release medium outside the dialysis bag. Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for both temperatures. Plot the cumulative release (%) versus time to obtain the release profiles.
Making the Right Choice: A Decision Framework
The selection of the optimal saturated phospholipid is a multi-factorial decision that depends on the therapeutic goal.
Caption: Decision framework for phospholipid selection.
-
For sustained-release applications requiring high stability and long in vivo circulation times, DSPC and HSPC are the superior choices. Their high Tm ensures minimal drug leakage at physiological temperatures.
-
For thermosensitive applications where triggered release is desired, DPPC is the go-to phospholipid. Its Tm is ideally suited for use with localized hyperthermia. Formulations can be further optimized by blending DPPC with small amounts of DSPC to enhance stability and sharpen the release profile.[10]
Conclusion
The selection of saturated phospholipids is a critical step in the rational design of liposomal drug delivery systems. While DPPC remains an indispensable tool for the development of thermosensitive liposomes, its lower phase transition temperature can compromise bilayer stability for applications requiring sustained release. In such cases, DSPC and HSPC, with their longer acyl chains and higher Tm values, offer a more robust and stable platform, leading to improved drug retention and longer circulation times. By understanding the fundamental physicochemical properties of these lipids and their impact on liposome performance, researchers can make informed decisions to engineer more effective and targeted nanomedicines.
References
-
Jaradat, E., et al. (2021). Thin film hydration method for liposome preparation process.
-
Anderson, M., & Omri, A. (2008). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Journal of Liposome Research.
- Lasch, J., & Weissig, V. (2010). Liposomes: Methods and Protocols: Pharmaceutical Nanocarriers. Volume 1. Humana Press (Springer Science+Business Media).
-
Protocols.io. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion.
-
SpringerLink. (Date not available). 2. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization.
-
Al-Ahmady, Z. S., & Kostarelos, K. (2016). Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review. Pharmaceutics.
-
Križman, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules.
-
Mori, A., et al. (1993). Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol). FEBS Letters.
- Kono, K. (2012). Thermosensitive liposomes: a promising step toward localised chemotherapy. Expert Opinion on Drug Delivery.
-
Needham, D., et al. (2013). Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device. Journal of Controlled Release.
- Tagami, T., et al. (2011). Development of an in Vitro Drug Release Assay of PEGylated Liposome Using Bovine Serum Albumin and High Temperature. Biological and Pharmaceutical Bulletin.
-
Li, L., et al. (2019). Current developments in drug delivery with thermosensitive liposomes. Asian Journal of Pharmaceutical Sciences.
-
Zhou, H., et al. (2024). Thermosensitive drug-loaded liposomes for photothermal and chemotherapeutic treatment of colon cancer. Materials Advances.
-
Vigilanti, G., et al. (2020). Rapid Release of Doxorubicin from Thermosensitive Liposomes Contributions of Leakage Versus Unloading. The Journal of Physical Chemistry B.
-
Chen, J., et al. (2013). Preparation of Curcumin-Loaded Liposomes and Evaluation of Their Skin Permeation and Pharmacodynamics. Molecules.
- Zhang, L., & Wang, S. (2009). Determination of entrapment efficiency of teniposide liposomes by Sephadex G-50 gel minicolumn centrifugation-HPLC. Chinese Journal of Pharmaceutical Analysis.
-
de Smet, M., et al. (2023). Review of the Delivery Kinetics of Thermosensitive Liposomes. Cancers.
- De Leo, V., et al. (2018). Encapsulation of Curcumin-Loaded Liposomes for Colonic Drug Delivery in a pH-Responsive Polymer Cluster Using a pH-Driven and Organic Solvent-Free Process. Molecules.
-
Al-Jamal, K. T., & Kostarelos, K. (2011). Tumor Targeting of Functionalized Quantum Dot-Liposome Hybrids by Intravenous Administration. ACS Nano.
-
Ghassemi, A. H., et al. (2014). In vitro and in vivo activity of thermosensitive liposomes loaded with doxorubicin and cisplatin. Journal of Liposome Research.
- Gardikis, K., et al. (2018). Comparative Study of PEGylated and Conventional Liposomes as Carriers for Shikonin. Pharmaceutics.
-
De Leo, V., et al. (2018). Encapsulation of Curcumin-Loaded Liposomes for Colonic Drug Delivery in a pH-Responsive Polymer Cluster Using a pH-Driven and Organic Solvent-Free Process. Molecules.
- Sravani, G., et al. (2013). formulation and evaluation of doxorubicin liposomes. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Pattni, B. S., et al. (2022). A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents. Pharmaceutics.
-
Chen, Y-C., et al. (2022). Improvement in Curcumin's Stability and Release by Formulation in Flexible Nano-Liposomes. Polymers.
-
BOC Sciences. (2026). Liposome Encapsulation Efficiency Measurement.
- Cui, Y., et al. (2009). Encapsulation and release of doxorubicin from silica-coated liposome. Journal of Biomedical Engineering.
-
Google Patents. (2018). A method of measuring entrapment efficiency of liposome.
-
Anderson, M., & Omri, A. (2004). The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations. Journal of Drug Targeting.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nanomedicinelab.com [nanomedicinelab.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Curcumin-Loaded Liposomes and Evaluation of Their Skin Permeation and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encapsulation of Curcumin-Loaded Liposomes for Colonic Drug Delivery in a pH-Responsive Polymer Cluster Using a pH-Driven and Organic Solvent-Free Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 18. protocols.io [protocols.io]
- 19. Thermosensitive drug-loaded liposomes for photothermal and chemotherapeutic treatment of colon cancer - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01060K [pubs.rsc.org]
A Senior Scientist's Guide to Assessing the Purity of Synthetic DPHpPC
Introduction: The Critical Role of Purity for a High-Fidelity Membrane Probe
In the fields of membrane biophysics and drug delivery, the fluorescent probe 1-palmitoyl-2-[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl)carbonyl)-3-sn-phosphatidylcholine, commonly known as DPHpPC, is an invaluable tool. Its utility lies in its ability to be incorporated into lipid bilayers, where the photophysical properties of its diphenylhexatriene (DPH) moiety provide detailed insights into membrane fluidity, order, and dynamics.[1][2] However, the insights derived from experiments using DPHpPC are only as reliable as the purity of the probe itself.
The Analytical Toolbox: An Orthogonal Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. For a molecule with the structural complexity of DPHpPC—featuring a polar head group, a long saturated acyl chain, and a fluorescent aromatic tail—the following combination of methods is essential.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for determining the quantitative purity of DPHpPC. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Why it's essential: HPLC excels at separating compounds with minor structural differences, such as the presence of an extra double bond, the loss of a functional group, or variations in acyl chain length. By using a suitable detector, we can quantify the relative abundance of these impurities.
-
Detector Choice:
-
UV-Vis Detector: The DPH moiety of DPHpPC has a strong UV absorbance, making a UV-Vis detector a primary choice for detection and quantification.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are sensitive to any non-volatile analyte, making them ideal for detecting impurities that lack a chromophore, such as lysophospholipids or free fatty acids. Running both UV and ELSD/CAD in series provides a comprehensive profile.
-
Mass Spectrometry (MS): Unambiguous Identity Confirmation
Mass spectrometry provides a direct measurement of the molecular weight of the analyte, offering definitive confirmation of its identity. When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks observed in the HPLC chromatogram.
-
Why it's essential: While HPLC may show an impurity, it cannot identify it. High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can provide a mass measurement with enough accuracy to predict the elemental composition of an impurity, giving crucial clues to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H and ³¹P NMR spectroscopy provides detailed information about the chemical structure of the molecule.
-
¹H NMR: Confirms the presence and ratio of key structural motifs: the aromatic protons of the DPH group, the glycerol backbone, the choline headgroup, and the acyl chains. The integration of these signals should match the theoretical ratios for the pure compound.
-
³¹P NMR: This is a highly specific and sensitive technique for phosphorus-containing compounds. Pure DPHpPC should exhibit a single sharp signal. The presence of other phosphorus-containing impurities, such as lysophosphatidylcholine or other phospholipids, will result in additional peaks in the spectrum.
A Validating Workflow for Comprehensive Purity Assessment
A logical and self-validating workflow is crucial for ensuring a thorough and reliable assessment of DPHpPC purity. Each step builds upon the last, culminating in a comprehensive purity certificate.
Caption: Workflow for assessing the purity of synthetic DPHpPC.
Experimental Protocols
Protocol 1: RP-HPLC-ELSD/UV Method for DPHpPC Purity
-
Sample Preparation: Accurately weigh ~1 mg of synthetic DPHpPC and dissolve in 1 mL of a 2:1 (v/v) chloroform:methanol mixture to create a 1 mg/mL stock solution. Further dilute with the mobile phase starting condition to a working concentration of 0.1 mg/mL.
-
Instrumentation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 95:5 Water:Methanol with 0.1% Formic Acid.
-
Mobile Phase B: 60:35:5 Isopropanol:Methanol:Water with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 100% B
-
25-35 min: Hold at 100% B
-
35-36 min: 100% to 20% B
-
36-45 min: Hold at 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detector: Monitor at the λmax of DPH (typically ~350 nm).
-
ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas (N₂) Flow: 1.5 SLM.
-
-
System Suitability: Before sample analysis, inject a standard solution (if available) or the sample five times. The relative standard deviation (RSD) for the peak area and retention time of the main DPHpPC peak should be <2.0%.
-
Data Analysis: Calculate purity using area normalization:
-
% Purity = (Area of DPHpPC Peak / Total Area of All Peaks) x 100
-
Comparative Data Analysis: Synthetic Lot vs. Commercial Standard
To illustrate the importance of this multi-faceted approach, consider the hypothetical data below comparing a newly synthesized batch of DPHpPC against a high-purity commercial standard.
| Analytical Technique | Parameter | High-Purity Standard | Synthetic DPHpPC Lot | Interpretation |
| RP-HPLC (UV, 350 nm) | Purity (% Area) | 99.7% | 96.5% | The synthetic lot contains UV-active impurities. |
| RP-HPLC (ELSD) | Purity (% Area) | 99.5% | 94.2% | Additional non-chromophoric impurities are present. |
| HRMS (LC-MS) | [M+H]⁺ Ion | m/z 898.6511 | m/z 898.6510 (Major)m/z 634.5125 (Minor) | The main peak matches the theoretical mass. An impurity corresponding to lysophosphatidylcholine is detected. |
| ³¹P NMR | Chemical Shift | Single peak at -0.8 ppm | Major peak at -0.8 ppmMinor peak at +0.5 ppm | Confirms the presence of a phosphorus-containing impurity, likely the lyso- species identified by MS. |
| ¹H NMR | Structural Integrity | Conforms to structure | Conforms, but with lower signal-to-noise and visible impurity peaks in the baseline. | The primary structure is correct, but the sample is clearly not pure. |
This comparative data clearly shows that while the synthetic lot's main component is indeed DPHpPC, it is contaminated with both UV-active by-products and a significant amount of a non-chromophoric lyso-lipid impurity. An assessment based solely on UV HPLC would have overestimated the purity and missed a critical contaminant.
Alternative Probe Comparison: DPHpPC vs. NBD-PC
A common alternative fluorescent probe for membrane studies is one containing the nitrobenzoxadiazole (NBD) fluorophore, such as 1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (NBD-PC).
| Feature | DPHpPC | NBD-PC | Implication for Purity Assessment |
| Fluorophore Location | Deep within the hydrophobic core of the bilayer. | Attached to the acyl chain, closer to the headgroup region. | DPHpPC is more sensitive to core membrane dynamics. Impurities that alter membrane packing can have a larger effect on its fluorescence. |
| Synthesis Complexity | High; involves linking the bulky, rigid DPH moiety. | Moderate; NBD is typically linked via a more flexible hexanoyl chain. | The synthesis of DPHpPC may generate more structurally similar, difficult-to-separate by-products. |
| Photostability | Generally higher. | Prone to photobleaching. | Degradation products due to light exposure are a key class of impurities to monitor for in NBD-PC, often requiring analysis of aged samples. |
| Primary Impurity Risk | Incomplete coupling of the DPH-containing tail; lyso-lipids. | Unreacted NBD-hexanoic acid; di-NBD substituted lipids. | The analytical methods must be optimized to resolve these specific, different types of impurities for each probe. |
This comparison highlights that while both are membrane probes, their unique structures and synthetic routes demand tailored purity assessment strategies. The challenges in purifying DPHpPC often revolve around removing structurally analogous lipids, whereas for NBD-PC, removing excess fluorescent starting material can be the primary concern.
Conclusion
References
-
Title: A dimerization model for the concentration dependent photophysical properties of diphenylhexatriene and its phospholipid derivatives. DPHpPC and DPHpPA Source: Biophysical Journal, 1989 URL: [Link]
-
Title: Influence of DPH on the structure and dynamics of a DPPC bilayer Source: Biophysical Journal, 2005 URL: [Link]/)
Sources
A Comparative Guide to Drug Release Profiles from DPPC and DSPC Liposomes for Drug Delivery Applications
This guide provides a detailed comparison of the drug release profiles of liposomes formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). We will explore the fundamental physicochemical properties that dictate their behavior as drug carriers and provide robust experimental protocols for their preparation and characterization.
Introduction: The Critical Role of Phospholipid Selection in Drug Delivery
Liposomes are one of the most successful nanoparticle platforms for drug delivery, owing to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs.[1][2] The therapeutic efficacy of a liposomal formulation is profoundly influenced by its drug release kinetics—the rate and manner in which the encapsulated drug becomes bioavailable at the target site. A key determinant of these kinetics is the choice of phospholipid used to construct the liposomal bilayer.
Among the most common choices are the saturated phospholipids DPPC and DSPC. While structurally similar, a subtle difference in their acyl chain length leads to dramatically different thermal properties, which in turn dictates their drug retention and release characteristics. This guide will dissect these differences, providing researchers with the foundational knowledge to select the appropriate lipid for their desired application, whether it be sustained, long-term release or externally triggered, rapid drug delivery.
Physicochemical Properties: The Foundation of Release Kinetics
The drug release from a liposome is intrinsically linked to the permeability of its lipid bilayer. For saturated phospholipids like DPPC and DSPC, this permeability is governed by the lipid's physical state, which can be either a tightly packed, ordered "gel" phase or a more loosely packed, disordered "liquid-crystalline" phase.[3] The temperature at which this transition occurs is known as the main phase transition temperature (Tm).[3][4]
-
Below Tm (Gel Phase): The acyl chains are tightly packed and ordered, creating a rigid and relatively impermeable bilayer. This state is ideal for drug retention.[5]
-
Above Tm (Liquid-Crystalline Phase): The acyl chains become disordered and more mobile, leading to a significant increase in the bilayer's fluidity and permeability, which facilitates drug release.[6][7]
The primary structural difference between DPPC and DSPC lies in the length of their saturated acyl chains—a difference of just two carbons per chain—which has a profound impact on their Tm.
| Property | DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) |
| Structure | Glycerol backbone, phosphocholine head group, two 16-carbon palmitoyl chains | Glycerol backbone, phosphocholine head group, two 18-carbon stearoyl chains |
| Molecular Formula | C₄₀H₈₀NO₈P | C₄₄H₈₈NO₈P[4] |
| Molecular Weight | 734.04 g/mol | 790.15 g/mol [4] |
| Main Phase Transition Temp (Tm) | ~41°C [3][6][8] | ~55°C [3][4] |
The longer 18-carbon chains of DSPC result in stronger van der Waals interactions between adjacent lipid molecules compared to the 16-carbon chains of DPPC.[9] More thermal energy is required to overcome these forces and induce the transition to the liquid-crystalline phase, hence DSPC's significantly higher Tm.[4][5]
Comparative Analysis of Drug Release Profiles
This fundamental difference in Tm is the primary driver behind the distinct drug release profiles of DPPC and DSPC liposomes at physiological temperature (37°C).
DSPC Liposomes: The Sustained Release Paradigm
With a Tm of ~55°C, DSPC bilayers are firmly in the rigid and ordered gel phase at physiological temperature.[5] This tight packing of the lipid chains creates a highly stable and impermeable membrane, leading to excellent drug retention and a slow, sustained release profile.[4][10] Studies have consistently shown that liposomes composed of saturated lipids with high transition temperatures, like DSPC, are more stable and exhibit greater drug retention over extended periods compared to those with lower Tm values.[11] This makes DSPC an ideal candidate for formulations where prolonged circulation and gradual drug release are desired.
DPPC Liposomes: The Thermosensitive Trigger
DPPC's Tm of ~41°C places it in a unique position for triggered drug delivery.[6][8] At physiological temperature (37°C), DPPC liposomes are in the gel phase and are capable of retaining their drug cargo. However, because this temperature is close to the Tm, they are inherently less stable and more prone to leakage than DSPC liposomes.[11][12] The key advantage of DPPC is that a small, clinically achievable increase in temperature to 41-43°C (mild hyperthermia) can induce the phase transition, leading to a rapid and substantial release of the encapsulated drug precisely at the heated target site, such as a tumor.[7][8][12] This strategy forms the basis of "thermosensitive liposomes" (TSLs).[8]
Head-to-Head Comparison
| Feature | DPPC Liposomes | DSPC Liposomes |
| State at 37°C | Gel phase (close to Tm) | Gel phase (far below Tm) |
| Release at 37°C | Slow, but with higher basal leakage than DSPC[11][12] | Very slow, sustained release[4][11] |
| Primary Release Mechanism | Temperature-triggered release via phase transition at ~41°C[6][8] | Passive diffusion over an extended period |
| Stability & Drug Retention | Moderate; sufficient for delivery but less stable than DSPC | High; excellent drug retention and stability[11] |
| Ideal Application | Externally triggered delivery (e.g., hyperthermia in cancer therapy)[12] | Long-circulating systems requiring sustained drug levels |
Experimental Design & Protocols
To empirically compare the release profiles of DPPC and DSPC liposomes, a systematic experimental approach is required. The workflow involves preparation, characterization, and a comparative in vitro release study.
Protocol 1: Liposome Preparation (Thin-Film Hydration & Extrusion)
This is a robust and widely used method for producing unilamellar liposomes of a defined size.[4][13]
Materials:
-
DPPC or DSPC
-
Cholesterol (optional, often used to stabilize the membrane)[9]
-
Drug to be encapsulated
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the chosen lipid (DPPC or DSPC) and any other lipid components (like cholesterol) in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask. The key is slow and even evaporation.
-
Film Drying: Dry the film under a high vacuum for at least 2 hours to remove all residual solvent. This step is critical for liposome integrity.
-
Hydration: Add the hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Crucially, the buffer must be pre-heated to a temperature above the Tm of the primary lipid (e.g., ~50°C for DPPC, ~65°C for DSPC) to ensure proper lipid hydration and vesicle formation.[4][14]
-
Vesicle Formation: Agitate the flask to hydrate the lipid film. This will cause the spontaneous formation of multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles (ULVs) with a uniform size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder. This process must also be performed at a temperature above the lipid's Tm.[4][15]
Protocol 2: Liposome Characterization
A. Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
-
Purpose: To confirm the thermal properties of the formulated liposomes.
-
Procedure:
-
Accurately place a small amount of the liposome suspension into a DSC pan. Use the hydration buffer as a reference in a separate pan.
-
Place both pans in the DSC instrument.
-
Scan the temperature across a range that encompasses the expected Tm (e.g., 25°C to 70°C) at a controlled rate (e.g., 1-5°C/min).
-
The Tm is identified as the peak of the endothermic transition in the resulting thermogram.[4][16]
-
B. Size, Polydispersity Index (PDI), and Zeta Potential by Dynamic Light Scattering (DLS)
-
Purpose: To determine the physical characteristics of the liposomes.
-
Procedure:
-
Dilute the liposome suspension in filtered hydration buffer to an appropriate concentration for measurement.
-
Analyze the sample using a DLS instrument to obtain the mean hydrodynamic diameter and PDI (a measure of size distribution).
-
Use the same instrument in electrophoretic light scattering (ELS) mode to measure the zeta potential, which indicates surface charge and colloidal stability.[4][15]
-
C. Encapsulation Efficiency (%EE)
-
Purpose: To quantify the amount of drug successfully loaded into the liposomes.
-
Procedure:
-
Separation: Separate the unencapsulated ("free") drug from the liposomes. This can be done using methods like mini-column centrifugation or dialysis.[15][17]
-
Quantification: Measure the concentration of the free drug in the supernatant/dialysate.
-
Lysis & Measurement: Disrupt the liposomes using a suitable detergent or solvent (e.g., methanol) to release the encapsulated drug. Measure the concentration of the drug in this fraction.
-
Calculation: Calculate the %EE using the formula: %EE = (Total Drug - Free Drug) / Total Drug * 100[17]
-
Protocol 3: In Vitro Drug Release Assay (Dialysis Method)
This method is commonly used to assess drug release kinetics by monitoring the diffusion of the drug from the liposomes into a larger release medium.[1][18]
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes.
-
Release medium (e.g., PBS, pH 7.4)
-
Temperature-controlled shaker or water bath.
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Preparation: Pipette a known volume and concentration of the liposome formulation into a pre-soaked dialysis bag. Securely seal both ends.
-
Setup: Place the dialysis bag into a larger container with a known volume of pre-warmed release medium. This creates a "sink condition" where the concentration of free drug in the outer medium remains low, facilitating further release.
-
Incubation:
-
Condition 1 (Physiological): Incubate at 37°C with gentle agitation to assess stability and basal release.
-
Condition 2 (Triggered Release): For DPPC liposomes, run a parallel experiment where the setup is incubated at a temperature above the Tm, such as 42°C, to measure thermosensitive release.[1][12]
-
-
Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the external release medium. Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Quantify the drug concentration in each aliquot using a pre-validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results to generate release profiles for each liposome formulation under each temperature condition.
Interpreting the Results: A Visual Comparison
The expected outcomes from the drug release assay can be visualized to highlight the fundamental differences between DPPC and DSPC liposomes.
Conclusion
The choice between DPPC and DSPC is a critical decision in liposomal drug formulation that directly impacts the drug's pharmacokinetic and pharmacodynamic profile.
-
DSPC is the lipid of choice for creating highly stable, long-circulating liposomes that provide sustained and controlled drug release . Its high phase transition temperature ensures minimal leakage and high drug retention at physiological temperatures.[4][11]
-
DPPC is the cornerstone of thermosensitive liposomes , designed for triggered drug release . Its phase transition temperature just above 37°C allows for drug retention during circulation, followed by rapid cargo release when subjected to mild local hyperthermia.[8][12]
By understanding the fundamental relationship between acyl chain length, phase transition temperature, and membrane permeability, researchers can rationally design liposomal carriers with tailored release profiles to maximize therapeutic efficacy and minimize off-target toxicity.
References
-
Factors Affecting Response Variables with Emphasis on Drug Release and Loading for Optimization of Drug-Loaded Liposomes. Preprints.org. (2023). Available at: [Link]
-
Current developments in drug delivery with thermosensitive liposomes. (2020). Journal of Materials Chemistry B, 8(31), 6936-6952. Available at: [Link]
-
a novel doxorubicin-encapsulated ph-sensitive liposome for targeted cancer therapy. BARC. Available at: [Link]
-
Disterolphospholipids: Non-exchangeable Lipids and Their Application to Liposomal Drug Delivery. (2014). Journal of Medicinal Chemistry, 57(21), 8973-8982. Available at: [Link]
-
From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment. (2023). Molecules, 28(14), 5530. Available at: [Link]
-
Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. (2020). Chemistry and Physics of Lipids, 229, 104901. Available at: [Link]
-
High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024). Frontiers in Nutrition, 11, 1421295. Available at: [Link]
-
In-vitro drug release methods for liposomal drug delivery systems. Express Pharma. (2017). Available at: [Link]
-
Development of Thermo- and pH-Sensitive Liposomal Magnetic Carriers for New Potential Antitumor Thienopyridine Derivatives. (2022). Pharmaceutics, 14(3), 522. Available at: [Link]
-
Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes. (2023). Pharmaceutics, 15(9), 2262. Available at: [Link]
-
Liposome Drug Release Kinetics. Creative Biostructure. (2014). Available at: [Link]
-
The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. (2008). Journal of Liposome Research, 18(4), 285-294. Available at: [Link]
-
Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero- 3-phosphocholine). (2020). Fundamental Toxicological Sciences, 7(1), 1-8. Available at: [Link]
-
Thermosensitive liposomal drug delivery systems: state of the art review. (2014). International Journal of Nanomedicine, 9, 4387-4398. Available at: [Link]
-
DPPG2-Based Thermosensitive Liposomes with Encapsulated Doxorubicin Combined with Hyperthermia Lead to Higher Doxorubicin Concentrations in the Bladder Compared to Conventional Application in Pigs: A Rationale for the Treatment of Muscle-Invasive Bladder Cancer. (2021). International Journal of Nanomedicine, 16, 235-247. Available at: [Link]
-
Influence of cholesterol on liposome stability and on in vitro drug release. (2017). Drug Delivery and Translational Research, 7(6), 835-844. Available at: [Link]
-
Sterilization Effects on Liposomes with Varying Lipid Chains. (2024). Pharmaceutics, 16(10), 1367. Available at: [Link]
- Method and apparatus for preparing novel liposome. Google Patents. (2013).
-
Preparation of a liposomal delivery system and its in vitro release of rapamycin. (2015). Oncology Letters, 9(1), 221-224. Available at: [Link]
-
Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy. (2013). JoVE (Journal of Visualized Experiments), (75), e50281. Available at: [Link]
-
Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device. (2017). Journal of Controlled Release, 266, 113-122. Available at: [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). Foods, 10(6), 1391. Available at: [Link]
-
Long-Circulating Thermosensitive Liposomes for the Targeted Drug Delivery of Oxaliplatin. (2020). International Journal of Nanomedicine, 15, 7067-7080. Available at: [Link]
-
Preparation procedure for Lip-Se liposomes. The DPPC, DSPG and Chol... ResearchGate. Available at: [Link]
-
Liposome: method of preparation, advantages, evaluation and its application. (2019). Journal of Drug Delivery and Therapeutics, 9(3-s), 897-903. Available at: [Link]
Sources
- 1. expresspharma.in [expresspharma.in]
- 2. scispace.com [scispace.com]
- 3. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment [mdpi.com]
- 18. creative-biostructure.com [creative-biostructure.com]
Safety Operating Guide
Personal protective equipment for handling Dphppc
Subject: Operational Safety Protocol: Handling DPhPC (1,2-Diphytanoyl-sn-glycero-3-phosphocholine) in Membrane Research
Core Directive: The Dual-Hazard Reality
Senior Scientist Note: In drug development and electrophysiology, DPhPC (1,2-Diphytanoyl-sn-glycero-3-phosphocholine) is the "gold standard" lipid for forming stable planar bilayers and liposomes due to its resistance to oxidation and low transition temperature.
However, a dangerous complacency often sets in because the lipid itself is biocompatible and non-toxic. This is a fatal error in safety planning. DPhPC is almost exclusively processed in Chloroform (CHCl₃) or Methanol (MeOH) . Therefore, your PPE strategy must be designed not for the lipid, but for the halogenated organic solvents used to solubilize it.
Scope of this Guide: This protocol addresses the handling of DPhPC from dry powder through the "Lipid Film Hydration" method, focusing on the critical solvent-handling stages.
Risk Assessment: The Phase-Change Hazard Model
We utilize a Phase-Change Hazard Model to determine PPE requirements. The risk profile shifts dramatically as the substance moves from solid to solvated to hydrated states.
| Phase | State | Primary Hazard | Severity | Critical Control |
| 1. Weighing | Dry Powder (Fluff) | Inhalation (Nuisance Dust) | Low | Static Control / Draft Shield |
| 2. Solubilization | Organic Solution (CHCl₃) | Carcinogenic / Volatile | Critical | Fume Hood / PVA Gloves |
| 3. Drying | Gas Evaporation (N₂) | Asphyxiation / Vapor | High | Active Ventilation |
| 4. Hydration | Aqueous Suspension | Biological (if protein added) | Moderate | Aerosol Containment (Sonication) |
PPE Matrix: Specialized Protection
Standard nitrile gloves are insufficient for prolonged contact with Chloroform, the primary solvent for DPhPC. Chloroform permeates standard disposable nitrile in < 2 minutes .
Hand Protection Strategy
-
Primary Recommendation (Solvent Phase): Laminate Film (Silver Shield/4H) or PVA (Polyvinyl Alcohol) gloves.
-
Why: These offer >4 hours of breakthrough time for Chloroform.[1]
-
-
Secondary Recommendation (Dexterity Required): "Splash & Change" Protocol.
-
Wear Double Nitrile Gloves .
-
If any drop touches the outer glove, strip it immediately.[2] The inner glove acts as a temporary barrier while you wash hands and reglove.
-
Warning: Do not rely on double nitrile for immersion or spill cleanup.
-
PPE Specifications Table
| Component | Specification | Rationale |
| Respiratory | Fume Hood (Certified) | Chloroform is a volatile carcinogen. N95 masks offer zero protection against organic vapors. |
| Eye Protection | Indirect Vent Goggles | Safety glasses are insufficient. Chloroform splashes can fuse contact lenses to the cornea and cause permanent damage. |
| Body | Lab Coat (Poly/Cotton) | 100% Cotton is preferred for fire resistance, but standard lab coats are acceptable if buttoned fully. |
| Footwear | Closed-toe, Non-absorbent | Leather or synthetic uppers. No mesh sneakers (solvents penetrate mesh instantly). |
Operational Workflow: The Lipid Film Hydration Method
This diagram outlines the safety logic flow for the preparation of DPhPC liposomes or bilayers.
Figure 1: Operational safety workflow for DPhPC handling. Red nodes indicate critical chemical hazards requiring specific ventilation and PPE.
Detailed Protocol: Step-by-Step
Step 1: Weighing (The Static Trap)
DPhPC is a waxy, hygroscopic powder that generates significant static electricity.
-
Hazard: Powder "jumping" out of the boat; user inhaling lipid dust.
-
Protocol:
-
Use an anti-static gun (polonium or piezo) on the weighing boat before adding lipid.
-
Wear a standard surgical mask (to protect the lipid from your breath, and you from dust).
-
Do not weigh Chloroform on the open bench. Weigh the dry lipid, then move to the fume hood to add solvent.
-
Step 2: Solubilization (The Danger Zone)
-
Hazard: Acute Chloroform exposure.[3]
-
Protocol:
-
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.
-
Glove Check: Don Silver Shield gloves OR double-nitrile (if volume < 5mL).
-
Glassware: Use glass or Teflon only. Chloroform dissolves polystyrene and polypropylene plastics, leading to sample loss and spills.
-
Dissolution: Add Chloroform/Methanol (typically 2:1 or 9:1 ratio) to the lipid vial. Cap immediately with a Teflon-lined cap.
-
Step 3: Drying (Film Formation)
-
Hazard: Release of concentrated organic vapors; Asphyxiation (if N₂ is left on in a small room).
-
Protocol:
-
Use a gentle stream of Nitrogen (N₂) to evaporate the solvent.
-
Crucial: This MUST be done inside the fume hood. The N₂ stream actively aerosolizes the solvent.
-
Rotate the vial to coat the walls (creating a thin film).
-
Step 4: Extrusion/Sonication (Aerosolization)
-
Hazard: High-pressure failure (Extruder) or sonic aerosols.
-
Protocol:
-
Extrusion: If using a mini-extruder (Avanti/LiposoFast), wear safety goggles. Blockages can cause the syringe to seize and spray lipid solution under pressure.
-
Sonication: Sonicate in a closed vessel or water bath to prevent inhaling lipid-buffer aerosols.
-
Emergency Response & Disposal
Spill Response (Solvent Phase)
-
Alert: Announce "Chloroform Spill."
-
Evacuate: If spill is >100mL outside a hood, evacuate the lab immediately.
-
PPE for Cleanup: Do not use nitrile gloves. Use Silver Shield/PVA gloves and a respirator with Organic Vapor (OV) cartridges if cleaning a minor spill (<50mL) outside the hood.
-
Absorbent: Use a charcoal-impregnated absorbent pad (e.g., Chemizorb).
Disposal Strategy
-
Liquid Waste: Segregate into "Halogenated Organic Waste" (due to Chloroform). Do not mix with non-halogenated solvents (like Acetone/Ethanol) if your facility requires separation (most do to prevent explosions or reduce disposal costs).
-
Solid Waste: Vials with residual dried lipid film can generally be washed with ethanol and treated as glass waste, or disposed of as solid chemical waste depending on local EHS regulations.
References
-
Avanti Polar Lipids. (n.d.). Product Safety Data Sheet: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC). Retrieved from [Link]
-
PubChem. (n.d.). Chloroform (Compound Summary).[1][2][4] National Library of Medicine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
